molecular formula C5H4N2 B1357617 1H-Imidazole, 1-ethynyl-

1H-Imidazole, 1-ethynyl-

Cat. No.: B1357617
M. Wt: 92.1 g/mol
InChI Key: ZNVONTTWHZHLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-ethynyl- is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. The specific properties, applications, and mechanism of action for this compound are not available in our current records. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for detailed information. Handling and Safety: This product is labeled with the signal word "Warning" and may have associated hazard statements. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information. Regulatory Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2

Molecular Weight

92.1 g/mol

IUPAC Name

1-ethynylimidazole

InChI

InChI=1S/C5H4N2/c1-2-7-4-3-6-5-7/h1,3-5H

InChI Key

ZNVONTTWHZHLLZ-UHFFFAOYSA-N

Canonical SMILES

C#CN1C=CN=C1

Origin of Product

United States

Foundational & Exploratory

Structural & Functional Divergence: N-Ethynylimidazole vs. C-Ethynylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles and functional materials, the placement of the ethynyl (


) moiety on the imidazole ring dictates the molecule's electronic fate. This guide delineates the critical structural, synthetic, and reactivity differences between N-ethynylimidazole  (1-ethynyl-1H-imidazole) and C-ethynylimidazole  (2-, 4-, or 5-ethynyl-1H-imidazole).

While C-ethynyl isomers act as stable, "click"-ready building blocks common in drug discovery (e.g., mGluR5 antagonists), N-ethynyl isomers function as reactive ynamines . This distinction is not merely positional; it is a fundamental divergence in orbital architecture that renders N-ethynyl variants hydrolytically unstable and synthetically challenging, yet valuable as high-energy intermediates.

Electronic Architecture & Orbital Mechanics

The core differentiator lies in the interaction between the imidazole nitrogen lone pair and the alkyne


-system.
N-Ethynylimidazole (1-Substituted)

This structure is electronically classified as an ynamine (specifically an azoynamine).

  • Orbital Overlap: The lone pair on the pyrrole-like nitrogen (

    
    ) is not fully available for aromatic delocalization within the ring because it conjugates with the external alkyne 
    
    
    
    -system.
  • Resonance Effect: This conjugation increases electron density at the terminal carbon (

    
    -carbon) of the alkyne, making it nucleophilic.
    
  • Consequence: The

    
     bond possesses partial double-bond character, but the system is highly susceptible to acid-catalyzed hydration (hydrolysis), leading to ring cleavage or amide formation.
    
C-Ethynylimidazole (2-, 4-, or 5-Substituted)

This structure behaves as a standard heteroaryl alkyne .

  • Orbital Overlap: The ethynyl group is attached to an

    
     hybridized carbon. The aromatic sextet of the imidazole ring remains intact.
    
  • Inductive Effect: The

    
    -hybridized ethynyl group acts as an electron-withdrawing group (EWG), slightly lowering the 
    
    
    
    of the basic
    
    
    nitrogen compared to alkyl-imidazoles.
  • Consequence: The molecule retains high thermal and hydrolytic stability, suitable for shelf-storage and metabolic stability in vivo.

Quantitative Comparison
FeatureN-Ethynylimidazole (1-isomer)C-Ethynylimidazole (2/4/5-isomer)
Chemical Class Ynamine / AzoynamineHeteroaryl Acetylene
N1 Lone Pair Conjugated with AlkynePart of Aromatic Sextet
Hydrolytic Stability Low (Sensitive to Acid/Moisture)High (Stable in Aqueous Buffer)
Basicity (

)
Drastically Reduced (Lone pair engaged)Moderate (~6.0 - 7.0, slightly < Imidazole)
Primary Reactivity Nucleophilic attack at

-carbon
Pd-catalyzed Coupling / Cycloaddition
Drug Discovery Role Reactive Intermediate / Suicide InhibitorStable Pharmacophore / Linker

Visualization: Electronic Stability Pathways

The following diagram illustrates the divergent stability profiles driven by the resonance effects described above.

Stability_Pathways cluster_legend Reactivity Fate N_Ethynyl N-Ethynylimidazole (Ynamine Character) Resonance Lone Pair Conjugation into Alkyne N_Ethynyl->Resonance Electronic Drive C_Ethynyl C-Ethynylimidazole (Aryl Alkyne) Aromaticity Intact Aromatic Sextet C_Ethynyl->Aromaticity Structural Integrity Hydrolysis Hydrolysis to N-Acetyl Imidazole / Amide Resonance->Hydrolysis Acid/H2O Sensitivity Stable_Prod Stable 'Click' Chemistry Product Aromaticity->Stable_Prod Pd/Cu Coupling

Figure 1: Mechanistic divergence showing the instability of the N-ethynyl ynamine motif versus the robust aromaticity of the C-ethynyl motif.

Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different catalytic strategies.

Protocol A: Synthesis of C-Ethynylimidazole (Sonogashira Coupling)

Targeting 2-ethynyl-1-methyl-1H-imidazole.

Principle: Palladium-catalyzed cross-coupling of a halo-imidazole with a silyl-protected acetylene.

  • Reagents: 2-bromo-1-methylimidazole (1.0 equiv), Ethynyltrimethylsilane (1.2 equiv),

    
     (5 mol%), CuI (2 mol%).
    
  • Solvent/Base: THF / Triethylamine (

    
    ) (1:1 ratio).
    
  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.

    • Add the halo-imidazole, catalyst, and co-catalyst under inert atmosphere.

    • Add ethynyltrimethylsilane dropwise.

    • Heat to 60°C for 4-6 hours (Monitor by TLC/LCMS).

    • Deprotection: Treat the crude TMS-intermediate with

      
       in MeOH (RT, 1h) to yield the terminal alkyne.
      
  • Self-Validation: Appearance of a sharp singlet at

    
     ppm in 
    
    
    
    NMR (acetylenic proton) confirms deprotection.
Protocol B: Synthesis of N-Ethynylimidazole (Cu-Catalyzed C-N Coupling)

Targeting 1-(phenylethynyl)-1H-imidazole.

Principle: Direct N-alkynylation is difficult due to the instability of the product. The modern "gold standard" utilizes copper catalysis with alkynyl bromides (Modified Hsung/Evano conditions).

  • Reagents: Imidazole (1.0 equiv), 1-bromo-2-phenylacetylene (1.1 equiv),

    
     (10 mol%), 1,10-Phenanthroline (20 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene (Anhydrous).

  • Procedure:

    • Combine imidazole, base, and copper catalyst/ligand in a sealed tube.

    • Add the bromoalkyne dissolved in toluene.

    • Heat to 80-90°C for 12-18 hours.

    • Critical Step: Work up quickly with neutral buffer. Avoid acidic washes (

      
      ) as this will hydrolyze the N-alkynyl bond immediately.
      
  • Self-Validation: Absence of the N-H stretch in IR and a downfield shift of the imidazole ring protons due to N-substitution.

Workflow Visualization: Synthetic Divergence

Synthesis_Flow Start_C 2-Bromoimidazole Process_C Sonogashira Coupling (C-C Bond Formation) Start_C->Process_C + Reagent Start_N 1H-Imidazole Process_N Ullmann-type Coupling (C-N Bond Formation) Start_N->Process_N + Reagent Reagent_C TMS-Acetylene Pd(PPh3)2Cl2 / CuI Reagent_C->Process_C Reagent_N Bromoalkyne CuSO4 / Phenanthroline Reagent_N->Process_N Prod_C C-Ethynylimidazole (Stable) Process_C->Prod_C Prod_N N-Ethynylimidazole (Labile) Process_N->Prod_N Avoid Acid Workup!

Figure 2: Decision tree for synthesizing ethynylimidazoles. Note the critical "Avoid Acid" warning for the N-isomer.

Pharmacological & Application Implications[1]

C-Ethynyl: The Drug Hunter's Choice

C-ethynylimidazoles are ubiquitous in medicinal chemistry. The ethynyl group serves as a rigid linker that extends into hydrophobic pockets of receptors without introducing rotatable bonds.

  • Case Study: MTEP and its imidazole analogs. These are negative allosteric modulators (NAMs) of the mGluR5 receptor. The alkyne moiety is metabolically stable and provides the necessary geometry to span the transmembrane domain.

  • Click Chemistry: The terminal C-ethynyl group is a prime candidate for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate bioconjugates or fragment-based drug leads.

N-Ethynyl: The Specialist Tool

Due to hydrolytic instability, N-ethynylimidazoles are rarely used as final drugs. However, they have niche applications:

  • Mechanism-Based Inactivators: The reactivity of the ynamine triple bond can be exploited to covalently trap enzymes that attempt to protonate or attack the imidazole ring, acting as suicide inhibitors.

  • High-Energy Materials: As noted in recent energetic material studies, N-functionalized imidazoles with high nitrogen content (like alkynes/azides) are explored for high heat of formation, though stability remains the bottleneck.

References

  • Evano, G., et al. (2008). Copper-Catalyzed N-Alkynylation of Imidazoles and Azoles. Describes the specific copper protocols required to synthesize the unstable N-alkynyl species.

  • Hsung, R. P., et al. (2004). Synthesis of Ynamides and N-Alkynyl Heterocycles. Fundamental work on stabilizing ynamine-type structures.

  • Alagille, D., et al. (2005). Synthesis and Receptor Binding of MTEP Derivatives. Demonstrates the utility of aryl-alkynes (C-ethynyl analogs) in mGluR5 drug design.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Comprehensive text on the stability and reactivity of imidazole isomers.

  • PubChem Compound Summary. 2-Ethynyl-1-methyl-1H-imidazole. Verification of C-ethynyl stability and physical properties.

The Versatility of N-alkynyl Azoles: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that offer both synthetic accessibility and potent biological activity is paramount. Among the myriad of heterocyclic systems, N-alkynyl azoles have emerged as a uniquely versatile and increasingly important class of compounds. Their distinct electronic properties, stemming from the direct attachment of an alkyne moiety to a nitrogen atom within an aromatic azole ring, confer a remarkable reactivity profile that has been ingeniously exploited in the design of targeted therapeutics, chemical probes, and advanced drug delivery systems. This technical guide serves as an in-depth exploration of the applications of N-alkynyl azoles in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and profound potential in shaping the future of medicine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, offering a field-proven perspective on this exciting class of molecules.

The Core Chemistry of N-alkynyl Azoles: A Foundation for Innovation

N-alkynyl azoles are characterized by a polarized carbon-carbon triple bond, a direct consequence of the electron-withdrawing nature of the azole ring.[1] This polarization, with the α-carbon being electrophilic and the β-carbon being nucleophilic, is the cornerstone of their diverse reactivity.[1] This is analogous to the well-studied ynamides, though the aromaticity of the azole ring introduces unique electronic and steric considerations.[1] The stability of N-alkynyl azoles can be modulated by the electronic properties of the azole ring and any substituents, allowing for fine-tuning of their reactivity for specific applications.[1]

Strategic Synthesis of N-alkynyl Azoles

The accessibility of N-alkynyl azoles is a critical factor in their widespread application. Several synthetic strategies have been developed, with metal-catalyzed cross-coupling reactions being the most prevalent due to their broad functional group tolerance and generally high yields.[1]

Key Synthetic Approaches:

  • Copper-Catalyzed Cross-Coupling: This is the most widely employed method, typically involving the coupling of an azole with a 1-bromoalkyne in the presence of a copper catalyst and a suitable ligand.[2] The choice of ligand is crucial and is often determined by the specific azole substrate. For instance, 1,10-phenanthroline is effective for many azoles, while more electron-rich ligands may be required for less reactive pyrroles.[1]

  • Iron-Catalyzed Cross-Coupling: An alternative to copper catalysis, iron-catalyzed methods offer a more cost-effective and environmentally friendly approach, although they are less commonly reported for N-alkynyl azole synthesis.[1]

  • Elimination Reactions: Dehydrohalogenation of N-alkenyl azoles provides a classical route to N-alkynyl azoles. While effective, this method can be limited by the availability of the starting materials and the harsh reaction conditions.[1]

  • Alkynyliodonium Salts: These reagents serve as electrophilic alkyne sources and can be used to synthesize N-alkynyl azoles under relatively mild conditions.[1]

Experimental Protocol: Copper-Catalyzed N-Alkynylation of Imidazoles [2]

This protocol describes a general procedure for the synthesis of N-alkynyl imidazoles using a copper-catalyzed cross-coupling reaction.

Materials:

  • Imidazole (1.0 mmol)

  • 1-Bromoalkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add imidazole, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add anhydrous toluene, followed by the 1-bromoalkyne.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkynyl imidazole.

Causality: The use of a copper(I) catalyst is essential for the oxidative addition to the 1-bromoalkyne. The 1,10-phenanthroline ligand stabilizes the copper catalyst and facilitates the reductive elimination step. Potassium carbonate acts as a base to deprotonate the imidazole, generating the nucleophilic azide anion required for the coupling reaction. Anhydrous conditions are crucial to prevent quenching of the catalyst and reactants.

N-alkynyl Azoles as Precision-Guided Warheads in Enzyme Inhibition

The electrophilic nature of the α-carbon in the N-alkynyl azole scaffold makes it an ideal "warhead" for targeted covalent inhibition of enzymes, particularly those with a nucleophilic residue in their active site. This strategy offers the potential for high potency and prolonged duration of action.

Covalent Inhibition of Kinases

Protein kinases are a major class of drug targets, and covalent inhibitors have shown significant clinical success. N-alkynyl azoles have emerged as promising scaffolds for the development of novel covalent kinase inhibitors.

A notable example is the development of alkynylpyrimidine-based covalent inhibitors targeting a unique cysteine residue (Cys444) in the back pocket of the active site of NF-κB-inducing kinase (NIK).[3] This approach demonstrates the potential of using the N-alkynyl azole moiety as a cysteine trap, offering an alternative to more common Michael acceptors like acrylamides.[3] The alkynyl heterocycle, in this case, is designed to position the electrophilic alkyne in proximity to the target cysteine, leading to a covalent bond formation and irreversible inhibition of the kinase.[3]

Table 1: Structure-Activity Relationship (SAR) of Pyrazole-Based JNK3 Kinase Inhibitors [4]

CompoundR1R2JNK3 IC₅₀ (nM)p38 IC₅₀ (µM)Selectivity (p38/JNK3)
SR-3576 HPhenyl7>20>2800
SR-3737 HIndazole120.0030.25

Data highlights the high selectivity of the aminopyrazole scaffold for JNK3 over p38, attributed to the planar nature of the pyrazole and N-linked phenyl structures which better occupy the smaller active site of JNK3.[4]

Logical Workflow for Designing N-alkynyl Azole-Based Covalent Kinase Inhibitors

G A Target Identification (Kinase with accessible Cys) B Scaffold Selection (Azole with known kinase binding) A->B C Computational Docking (Position alkyne near Cys) B->C D Synthesis of N-alkynyl Azole Library C->D E Biochemical Assay (IC50 determination) D->E F Mass Spectrometry (Confirm covalent modification) E->F G SAR & Optimization F->G G->D Iterative Design H In vivo Efficacy Studies G->H G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme Cys-SH Adduct Enzyme-S-C(Azole)=CH-R Enzyme->Adduct Nucleophilic Attack Inhibitor N-alkynyl Azole Inhibitor->Adduct

Caption: Covalent modification of a cysteine protease by an N-alkynyl azole inhibitor.

Bioorthogonal Chemistry: Precision Tools for Biology and Medicine

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, and N-alkynyl azoles, with their embedded alkyne functionality, are poised to play a significant role in this field. [5][6]

Bioorthogonal Labeling and Imaging

N-alkynyl azoles can be incorporated into biomolecules, such as proteins or glycans, either through metabolic labeling or by direct chemical modification. [7][8]These "tagged" biomolecules can then be visualized or isolated by reacting them with a probe containing a complementary azide group, often a fluorophore or a biotin tag, via SPAAC. [5]This approach allows for the specific and sensitive detection of biomolecules in their native environment.

Experimental Workflow: Bioorthogonal Labeling of Cellular Proteins

  • Metabolic Labeling: Cells are incubated with a precursor molecule containing an N-alkynyl azole moiety that is incorporated into newly synthesized proteins.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the total protein is extracted.

  • SPAAC Reaction: The protein lysate is incubated with an azide-functionalized probe (e.g., azide-fluorophore) to label the proteins of interest.

  • Analysis: The labeled proteins can be visualized by SDS-PAGE and fluorescence imaging or identified by mass spectrometry.

Targeted Drug Delivery

The principles of bioorthogonal chemistry can be extended to targeted drug delivery. A drug molecule can be functionalized with an N-alkynyl azole, and a targeting moiety (e.g., an antibody or a small molecule that binds to a specific cell surface receptor) can be functionalized with an azide. When both components are administered, the SPAAC reaction can occur in vivo at the target site, leading to the localized release or activation of the drug. This strategy can significantly improve the therapeutic index of a drug by minimizing off-target toxicity.

N-alkynyl Azoles in PET Imaging: Visualizing Biology in Real-Time

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new diagnostics and therapeutics. N-alkynyl azoles offer a versatile platform for the development of PET tracers due to the ease with which they can be radiolabeled. [9] The alkyne moiety of N-alkynyl azoles can be readily radiolabeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), through "click" chemistry. [10]For example, an ¹⁸F-labeled azide can be "clicked" onto an N-alkynyl azole-containing molecule to generate the final PET tracer. [9]This modular approach allows for the rapid and efficient synthesis of a wide variety of PET tracers for different biological targets.

Protocol Outline: Radiolabeling of an N-alkynyl Azole for PET Imaging

  • Synthesis of the N-alkynyl Azole Precursor: Synthesize the N-alkynyl azole-containing molecule with high purity.

  • Production of the Radiolabeled Azide: Produce the [¹⁸F]fluoroethyl azide or other suitable radiolabeled azide.

  • Click Reaction: React the N-alkynyl azole precursor with the radiolabeled azide under optimized click chemistry conditions (e.g., CuAAC or SPAAC).

  • Purification: Purify the radiolabeled product using HPLC.

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and stability.

  • In vivo PET Imaging: Administer the radiolabeled tracer to the subject and acquire PET images.

Therapeutic Landscape of N-alkynyl Azole Derivatives

Beyond their role as enzyme inhibitors and bioorthogonal tools, N-alkynyl azoles and their derivatives have demonstrated a broad spectrum of therapeutic potential across various disease areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-alkynyl azole-containing compounds. For instance, N-alkynyl pyrazoles have been investigated as potent kinase inhibitors targeting pathways involved in cell proliferation and survival. [11]The ability to readily modify the substituents on both the pyrazole and the alkyne allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. [12]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. N-alkynyl triazoles have shown promising activity against Mycobacterium tuberculosis. [13][14]The 1,2,3-triazole moiety, often formed via a click reaction involving an alkyne, is a common feature in many antitubercular compounds. [14]The N-alkynyl azole scaffold provides a versatile starting point for the design of novel inhibitors of essential mycobacterial enzymes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. N-alkynyl pyrazoles have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [15][16]The design of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The N-alkynyl pyrazole scaffold offers a template for the development of novel and selective COX-2 inhibitors. [15]

Adenosine Receptor Antagonism

Adenosine receptors are G protein-coupled receptors that are involved in a wide range of physiological processes. N-alkynyl purines have been synthesized and evaluated as adenosine receptor antagonists, particularly for the A3 subtype. [3][17][18]These compounds have potential applications in the treatment of inflammatory diseases and cancer. [3]

Conclusion and Future Perspectives

N-alkynyl azoles represent a dynamic and rapidly evolving area of medicinal chemistry. Their unique electronic properties and synthetic tractability have established them as a privileged scaffold for the development of a diverse array of biologically active molecules. From precision-guided covalent inhibitors of kinases and proteases to versatile tools for bioorthogonal chemistry and PET imaging, the applications of N-alkynyl azoles are continually expanding.

The future of this field lies in the continued exploration of novel synthetic methodologies to access increasingly complex N-alkynyl azole derivatives. Furthermore, a deeper understanding of the structure-activity relationships governing their interactions with biological targets will be crucial for the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our ability to manipulate and understand the chemistry of N-alkynyl azoles grows, so too will their impact on the discovery and development of new medicines to address unmet medical needs.

References

  • Ekkebus, R., et al. (2013). On the Development of Dipeptide-Derived Alkynes as Novel Irreversible Inhibitors of Cathepsin B. Journal of the American Chemical Society, 135(8), 2867-2870.
  • Sommer, S., et al. (2013). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Bioorganic & Medicinal Chemistry, 21(9), 2511-2517.
  • Löser, R., & Pietzsch, J. (2015). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Frontiers in Chemistry, 3, 37.
  • Greenspan, P. D., et al. (2001). Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype. Journal of Medicinal Chemistry, 44(26), 4524-4534.
  • Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Reinus, B., & Kerwin, S. M. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 422.
  • Becker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114959.
  • Iannone, F., et al. (2022). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry, 10, 1037637.
  • Burley, G. A., et al. (2010). A General and Rapid Copper-Catalyzed N-Alkynylation of Azoles with 1-Bromoalkynes. Organic Letters, 12(15), 3460-3463.
  • Kumar, A., et al. (2015). Synthesis and antituberculosis activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives. Medicinal Chemistry Research, 24(5), 2118-2126.
  • Shieh, P., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6.
  • Besson, T., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(4), 4493-4524.
  • Volpini, R., et al. (2011). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 11(8), 998-1015.
  • Warshel, A., et al. (2021). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Journal of the American Chemical Society, 143(37), 15036-15047.
  • Gomaa, M. S., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(52), 32997-33013.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967.
  • De Lombaerde, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3326.
  • Cristalli, G., et al. (2003). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Current Pharmaceutical Design, 9(21), 1709-1721.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(18), 4056-4059.
  • Hara, D., et al. (2002). Kinetic analysis of covalent binding between N-acetyl-L-cysteine and albumin through the formation of mixed disulfides in human and rat serum in vitro. Pharmaceutical Research, 19(11), 1675-1681.
  • Kumar, R., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 25(10), 2135-2140.
  • Gomaa, M. S., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(52), 32997-33013.
  • Besson, T., et al. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 19(5), 6247-6261.
  • Kumar, A., et al. (2018). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. International Journal of Molecular Sciences, 19(11), 3385.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(18), 4056-4059.
  • Holschbach, M. H., & Olsson, R. A. (2002). Recent developments in adenosine receptor ligands and their potential as novel drugs. Current Pharmaceutical Design, 8(26), 2345-2352.
  • El-Sayed, M. A., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv.
  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center.
  • Al-Warhi, T., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19575-19601.
  • Kumar, A., et al. (2021). Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 41, 127993.
  • Li, J., & Chen, P. R. (2016). Bioorthogonal labeling of proteins.
  • Bonger, K. M., et al. (2011). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 16(9), 7469-7491.
  • Herth, M. M., et al. (2016). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 21(12), 1649.
  • Wodtke, R., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry.
  • Nawrot, B., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(21), 5038.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • LoGrasso, P. V., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2845-2854.
  • Abdel-Aziz, M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235969.
  • Lang, K., & Chin, J. W. (2014). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Chemical Reviews, 114(9), 4764-4806.
  • van de Watering, F. C. J., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Journal of Nuclear Medicine, 62(5), 597-605.
  • Lee, H., et al. (2019). Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases.
  • Lambertucci, C., et al. (2001). Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1153-1157.
  • Gersch, M., et al. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemMedChem, 16(10), 1653-1659.
  • Tom, J., & Jäschke, A. (2022). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(22), 10120-10134.
  • Elsawi, M. R., et al. (2024). Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Frontiers in Chemistry, 12, 1448831.
  • Tosh, D. K., et al. (2016). Purine (N)-Methanocarba Nucleoside Derivatives Lacking an Exocyclic Amine as Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 59(9), 4447-4462.
  • Gramlich, M. W., et al. (2013). Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical...
  • Al-Warhi, T., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19575-19601.

Sources

1-ethynyl-1H-imidazole use in activity-based protein profiling (ABPP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Strategic Use of 1-ethynyl-1H-imidazole in Activity-Based Protein Profiling (ABPP)

Authored by: A Senior Application Scientist

Abstract

Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone of chemical proteomics, offering a powerful lens to view the functional state of enzymes within their native biological context.[1][2][3] Unlike traditional proteomic methods that inventory protein abundance, ABPP utilizes active-site-directed chemical probes to report directly on the catalytic activity of entire enzyme families.[4] This guide provides a technical deep-dive into the design, synthesis, and application of ABPP probes built from the 1-ethynyl-1H-imidazole scaffold. We will explore the causality behind experimental design, from probe architecture to downstream proteomic analysis, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile chemical tool.

The Core Philosophy of Activity-Based Protein Profiling (ABPP)

At its heart, ABPP is a functional chemoproteomic technology that employs small-molecule probes, known as Activity-Based Probes (ABPs), to covalently label the active sites of specific proteins.[2] This technique allows for the analysis of protein functional states in complex systems like cell lysates, intact cells, and even whole organisms.[2][5]

The canonical ABP architecture consists of three key components:[3]

  • Reactive Group (Warhead): An electrophilic moiety that covalently binds to a nucleophilic residue within the enzyme's active site. The choice of warhead dictates the class of enzymes targeted.

  • Reporter Tag: A functional group for detection and/or enrichment of labeled proteins, such as a fluorophore or a biotin affinity tag.

  • Linker: A spacer that connects the warhead and the reporter tag, influencing the probe's selectivity and physicochemical properties.

A critical evolution in ABPP has been the development of the two-step labeling strategy.[3] This approach addresses the limitations of bulky reporter tags (like biotin or fluorophores) which can impede cell permeability. In this workflow, the probe contains a small, bioorthogonal handle that is inert within the cell. Following proteome labeling, a reporter tag is appended via a highly specific chemical reaction, a concept known as "click chemistry".[3][5] The terminal alkyne group—as found in 1-ethynyl-1H-imidazole—is the premier bioorthogonal handle for this purpose.

ABPP_Probe_Design cluster_one_step One-Step ABP cluster_two_step Two-Step ABP (Clickable) Warhead1 Warhead Linker1 Linker Warhead1->Linker1 Reporter1 Bulky Reporter (Biotin/Fluorophore) Linker1->Reporter1 Warhead2 Warhead Linker2 Linker Warhead2->Linker2 Handle Bioorthogonal Handle (e.g., Ethynyl Group) Linker2->Handle caption Fig 1. Comparison of One-Step vs. Two-Step ABPP Probes.

Caption: One-Step vs. Two-Step ABPP Probe Architecture.

The Strategic Advantage of the 1-ethynyl-1H-imidazole Scaffold

The 1-ethynyl-1H-imidazole molecule is a uniquely valuable building block for constructing sophisticated ABPP probes. It synergistically combines two critical features: a bioorthogonal handle and a versatile targeting moiety.

The Ethynyl Group: A Bioorthogonal Linchpin

The terminal alkyne of the ethynyl group is the workhorse of the two-step ABPP workflow. Its small size and metabolic stability ensure that probes incorporating it can readily cross cell membranes. Post-labeling, the alkyne serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of click chemistry.[3] This reaction allows for the covalent attachment of an azide-modified reporter tag (e.g., Azide-Biotin, Azide-Fluorophore) with near-perfect efficiency and specificity, even in the complex milieu of a cell lysate.[4]

The Imidazole Ring: A Privileged Targeting Structure

The imidazole ring is not merely a passive carrier for the ethynyl group. It is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of protein targets.[6][7] Its nitrogen atoms can act as hydrogen bond acceptors/donors and coordinate with metal ions, such as the iron in heme-containing enzymes or the zinc in metalloproteases.[8] This inherent binding capability means the imidazole moiety can be used to direct the ABP towards the active sites of specific enzyme classes, including:

  • Kinases[6][9]

  • Heme Oxygenases[8]

  • Topoisomerases[7]

  • Metalloenzymes

By integrating 1-ethynyl-1H-imidazole into a probe's design, a researcher can impart a degree of target selectivity, enhancing the probe's ability to profile a specific enzyme family over the broader proteome.

Experimental Design & Protocols

The successful application of a 1-ethynyl-1H-imidazole-based probe requires a meticulously planned workflow. This section provides a self-validating, step-by-step methodology.

ABPP_Workflow Proteome Complex Proteome (Lysate, Intact Cells) Incubation Step 1: Labeling (Incubation) Proteome->Incubation Probe Imidazole-Alkyne ABP Probe->Incubation LabeledProteome Covalently Labeled Proteome Incubation->LabeledProteome Click Step 2: Click Chemistry (CuAAC Reaction) LabeledProteome->Click TaggedProteome Reporter-Tagged Proteome Click->TaggedProteome Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Click Analysis Step 3: Downstream Analysis TaggedProteome->Analysis Gel Gel-Based Analysis (Fluorescence Scan) Analysis->Gel MS MS-Based Proteomics (Enrichment & LC-MS/MS) Analysis->MS caption Fig 2. Two-Step ABPP Experimental Workflow.

Caption: The core experimental workflow for two-step ABPP.

Step 1: Proteome Labeling with Imidazole-Alkyne Probe

Causality: The goal of this step is to achieve covalent and specific labeling of active enzyme targets. Probe concentration and incubation time are critical variables. Insufficient concentration or time leads to weak signals, while excessive levels can cause off-target labeling and cellular toxicity. The optimal conditions must be determined empirically for each probe and biological system.

Protocol for In-Cell Labeling:

  • Culture cells to approximately 80-90% confluency.

  • Prepare a stock solution of the 1-ethynyl-1H-imidazole-based probe in DMSO (e.g., 10 mM).

  • Dilute the probe stock directly into the cell culture medium to the desired final concentration (typically ranging from 1-50 µM). Include a DMSO-only vehicle control.

  • Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C in a CO2 incubator.[4]

  • After incubation, wash the cells twice with cold PBS to remove excess probe.

  • Harvest the cells by scraping into PBS and pellet by centrifugation (e.g., 1000 x g for 5 minutes).[4]

  • Lyse the cell pellet in an appropriate lysis buffer (e.g., PBS with 0.1% SDS) and determine the protein concentration using a standard method (e.g., BCA assay).

Step 2: Click Chemistry (CuAAC) for Reporter Tag Conjugation

Causality: This step attaches the detection/enrichment tag. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source and a reducing agent. A copper-chelating ligand like TBTA is essential to stabilize the Cu(I) ion and enhance reaction efficiency.

Protocol for CuAAC Reaction:

  • Normalize the protein concentration of all labeled lysates to 1-2 mg/mL.

  • Sequentially add the click chemistry reagents to the lysate. It is critical to add them in the specified order to prevent premature reactions.

ReagentStock ConcentrationFinal ConcentrationPurpose
Azide-Reporter (e.g., Biotin)1-10 mM in DMSO25-100 µMReporter Tag
TCEP or Sodium Ascorbate50 mM in H₂O (fresh)1 mMReducing Agent
TBTA Ligand1.7 mM in 4:1 t-butanol/DMSO100 µMCu(I) Stabilizer
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mMCatalyst Source
  • Vortex the reaction mixture gently after each addition.

  • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • The proteome is now ready for downstream analysis.

Step 3: Downstream Analysis and Target Identification

The choice of downstream analysis depends on the reporter tag used and the experimental goal.

A. Gel-Based Analysis (with Fluorescent Reporter) Causality: This method provides a rapid, visual readout of the labeled protein profile. It is ideal for optimizing labeling conditions, screening inhibitors in a competitive ABPP format, and comparing activity profiles across different samples.

Protocol:

  • Add 4x SDS-PAGE loading buffer to the clicked lysate.

  • Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Visualize the labeled proteins directly using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths.

  • A decrease in fluorescence intensity for a specific band in the presence of a competitive inhibitor validates it as a target.[2]

B. Mass Spectrometry-Based Analysis (with Biotin Reporter) Causality: This is the gold standard for identifying the specific protein targets of the probe. The biotin tag allows for highly specific enrichment of labeled proteins on streptavidin-coated beads, effectively removing the vast excess of unlabeled proteins and enabling sensitive detection by mass spectrometry.[4]

Protocol:

  • Following the click reaction, enrich biotinylated proteins by incubating the lysate with streptavidin-agarose beads for 1-2 hours at 4°C.

  • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS, followed by urea and final PBS washes) to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion to release peptides from the captured proteins while the biotinylated probe itself remains bound to the beads.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify proteins using a standard proteomics software pipeline, comparing probe-treated samples to vehicle controls to determine specific targets.

Analytical MethodPrimary UseThroughputInformation Yielded
Gel-Based ABPP Probe optimization, inhibitor screening, comparative profilingHighProtein size, relative activity levels
MS-Based ABPP Definitive target identification, site-of-labeling analysisLow-MediumProtein ID, relative quantification, PTM analysis

Conclusion and Future Outlook

The 1-ethynyl-1H-imidazole scaffold represents a powerful and versatile platform for the development of next-generation activity-based probes. By combining a privileged, target-directing imidazole core with a bioorthogonal ethynyl handle, it enables the interrogation of enzyme function with high specificity and temporal control in the most complex biological systems. The methodologies outlined in this guide provide a robust framework for researchers to design and execute ABPP experiments, from initial probe conception to definitive target identification. As the field of chemical biology continues to push the boundaries of the "druggable" proteome, the strategic application of intelligent chemical tools like 1-ethynyl-1H-imidazole will be paramount in uncovering novel therapeutic targets and elucidating the intricate molecular mechanisms of disease.

References

  • Deng, H., Zhou, W., & Zhang, L. (2020). Activity-based protein profiling: Recent advances in medicinal chemistry. PubMed.
  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube.
  • Unknown Author. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Source Not Available.
  • Cravatt, B. F., et al. (n.d.). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Porta, E. O. J., & Steel, P. G. (n.d.). Activity-based protein profiling: A graphical review. PMC.
  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review.
  • Various Authors. (2018).
  • Unknown Author. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Source Not Available.
  • Various Authors. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central.
  • Various Authors. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. NIH.
  • Various Authors. (2010).
  • Various Authors. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH.
  • Unknown Author. (n.d.). One-pot synthesis of 2,4,5-trisubstituted-1H-imidazoles promoted by nano-TiCl.
  • Various Authors. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central.

Sources

Stability of Terminal N-Alkynes in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Terminal N-alkynes (e.g., propargyl groups) are the workhorses of bioorthogonal chemistry, prized for their small steric footprint and presumed inertness in biological systems. However, the assumption of absolute stability is a dangerous oversimplification. While kinetically stable in standard aqueous buffers (PBS, Tris) at neutral pH, terminal alkynes possess latent electrophilicity and acidity that can be triggered by transition metals, specific enzymatic pockets, or oxidative conditions.

This guide dissects the stability profile of terminal alkynes, delineating the boundary between "bioorthogonal" and "reactive." It provides actionable protocols to quantify stability and prevent non-productive degradation during storage and experimental workflows.

Part 1: Mechanistic Analysis of Stability & Degradation

The stability of a terminal alkyne (


) in aqueous media is governed by three primary competing pathways. Understanding these mechanisms is the first step in preventing sample loss.
Hydration (The "Slow Death")

In pure water or buffer, the hydration of alkynes to ketones is thermodynamically favorable but kinetically inhibited by a high activation energy barrier.

  • Mechanism: Acid-catalyzed or metal-mediated Markovnikov addition of water.

  • Biological Context: In the absence of transition metals (Hg, Au, Cu), this reaction is negligible over standard experimental timeframes (24–48 hours).

  • Risk Factor: Low pH (< 4.0) or contamination with trace metals can accelerate this process, converting the click-reactive alkyne into an inert methyl ketone.

Glaser Coupling (The "Copper Trap")

This is the most common cause of alkyne loss during Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mechanism: Two terminal alkynes undergo oxidative homocoupling to form a diyne (

    
    ) in the presence of Cu(I) and Oxygen.
    
  • Impact: Consumes the alkyne probe before it can react with the azide, leading to false negatives in labeling experiments.

  • Prevention: Strict anaerobic conditions or the use of specific ligands (e.g., THPTA, BTTAA) that shield the Cu(I) center from oxygen.

Thiol-Yne Reactivity (The "Biological Interference")

Classically considered a radical-mediated process requiring UV light, recent data suggests unexpected reactivity in the dark within specific protein microenvironments.

  • Mechanism: Nucleophilic attack of a thiol (Cysteine) onto the alkyne.

  • Critical Insight: Propargyl amides (common in probes) can act as suicide inhibitors for cysteine proteases (e.g., DUBs) even without copper, forming irreversible vinyl thioethers [1].

Visualization: Degradation Pathways

AlkyneStability cluster_0 Degradation / Side Reactions Alkyne Terminal Alkyne (R-C≡C-H) Ketone Methyl Ketone (Inert) Alkyne->Ketone Hydration (H2O, Low pH, Metal ions) Diyne 1,3-Diyne (Glaser Product) Alkyne->Diyne Glaser Coupling (Cu(I), O2) Thioether Vinyl Thioether (Protein Adduct) Alkyne->Thioether Thiol-Yne (Cysteine, Radical/Enzyme) Triazole 1,2,3-Triazole (Desired Click Product) Alkyne->Triazole CuAAC (Azide, Cu(I), Ligand)

Figure 1: Competing pathways for terminal alkynes in aqueous environments.[1][2] Green indicates the desired pathway; red/yellow indicate degradation.

Part 2: Critical Factors Influencing Stability

The following table summarizes the stability of terminal alkynes across common experimental variables.

VariableConditionStability RatingMechanistic Note
pH Acidic (< 4.0)LowPromotes hydration to ketones.[2]
Neutral (7.0–7.5)High Ideal storage/reaction condition.
Basic (> 9.0)ModerateIncreases risk of deprotonation and nucleophilic attack.
Temperature 4°CHigh Negligible degradation over months.
37°CModerateStable for days; prolonged incubation may see slow oxidation.
Additives Cu(I) + O2Very Low Rapid Glaser coupling (dimerization).
Thiols (DTT/BME)ModeratePotential for radical thiol-yne addition if exposed to light.[3]
Amines (Tris)HighGenerally inert, but high concentrations can complex Cu(I).

Part 3: Experimental Protocols

Protocol A: Quantitative Stability Assay (HPLC-MS)

Purpose: To validate the integrity of a specific alkyne probe in your chosen buffer system before committing to expensive biological experiments.

Materials:

  • Alkyne Probe (10 mM stock in DMSO)

  • Test Buffer (e.g., PBS pH 7.4, Cell Lysate)

  • Internal Standard (e.g., Benzonitrile, non-reactive)

  • LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)

Workflow:

  • Preparation: Dilute Alkyne Probe to 100 µM in the Test Buffer. Add Internal Standard (50 µM).

  • Incubation: Incubate at 37°C in a sealed, light-protected vial.

  • Sampling:

    • T=0 (Immediately after mixing)

    • T=4h, 12h, 24h, 48h

  • Quenching: If testing in lysate, quench aliquots with cold acetonitrile (1:1 v/v) to precipitate proteins; spin down at 14,000 x g for 10 min.

  • Analysis: Inject supernatant onto C18 Reverse Phase HPLC.

    • Monitor Absorbance (UV) or Total Ion Current (TIC).

    • Pass Criteria: >95% retention of the Alkyne:Internal Standard peak area ratio at T=24h.

Protocol B: Optimized CuAAC Labeling (Preventing Degradation)

Purpose: To perform Click Chemistry while suppressing Glaser coupling and oxidative degradation.

The "Chelator-First" Strategy:

  • Mix: Combine Protein/Cell Lysate + Azide Probe + Alkyne Probe in buffer.

  • Premix Catalyst: In a separate tube, mix CuSO4 and Ligand (THPTA or BTTAA) in a 1:5 molar ratio.

    • Why? Excess ligand ensures all Cu is coordinated, preventing "naked" copper from catalyzing oxidation.

  • Activate: Add Sodium Ascorbate (Reductant) to the Cu-Ligand mix.

  • Initiate: Immediately add the Cu-Ligand-Ascorbate complex to the main reaction.

  • Atmosphere: For critical low-concentration samples, purge the headspace with Argon.

Part 4: Best Practices & Troubleshooting

Storage Recommendations
  • Solid State: Store at -20°C under Argon/Nitrogen. Terminal alkynes are generally stable solids.

  • DMSO Stocks: Stable at -20°C for 6–12 months. Avoid repeated freeze-thaw cycles which introduce moisture (promoting hydration).

  • Aqueous Solutions: Do not store. Prepare fresh. The half-life in pure water is long, but bacterial growth or trace metal contamination from glass can trigger degradation.

Troubleshooting "Loss of Signal"

If your alkyne probe fails to click:

  • Check for Dimerization: Run LC-MS. If you see a mass peak of [2M - 2H], Glaser coupling occurred. Solution: Increase Ascorbate concentration and degas buffers.

  • Check for Hydration: If you see [M + 18], the alkyne hydrated to a ketone. Solution: Check buffer pH and ensure no acidic contaminants.

  • Check for Protein Adducts: If the probe disappears but no small-molecule byproducts are found, it may have covalently modified a cysteine protease. Solution: Pre-treat lysate with iodoacetamide (to block cysteines) if this off-target reactivity is suspected.

References

  • Ekkebus, R., et al. (2013). "On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases." Journal of the American Chemical Society. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (General reference for Alkyne reactivity/coupling).
  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Available at: [Link]

  • Shi, C., et al. (2021). "Glaser coupling of terminal alkynes in aqueous buffer." Journal of Organic Chemistry. (Contextual reference for aqueous coupling risks).

Sources

Advanced Synthesis of N-Alkynyl Heterocycles: From Classical Elimination to Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-alkynyl heterocycles—where an alkyne moiety is directly bonded to the nitrogen of an azole ring (e.g., indole, pyrrole, imidazole)—represents a significant challenge in organic synthesis due to the inherent instability of the nitrogen-carbon(sp) bond and the competing nucleophilicity of carbon centers (e.g., C3 in indoles).[1][2][3] Unlike their stable N-alkynyl amide cousins (ynamides), N-alkynyl heterocycles are prone to hydrolysis and polymerization. This guide details the evolution of synthetic strategies from harsh elimination protocols to modern copper-catalyzed cross-coupling and hypervalent iodine transfer, providing researchers with robust, self-validating protocols for drug discovery applications.

The Chemical Challenge: Stability vs. Reactivity

The primary obstacle in synthesizing N-alkynyl heterocycles is the electronic mismatch between the nitrogen lone pair and the alkyne.

  • Electronic Instability: The nitrogen lone pair donates electron density into the

    
    -system of the alkyne, making the triple bond highly nucleophilic and susceptible to acid-catalyzed hydrolysis (forming amides) or polymerization.
    
  • Regioselectivity: In heterocycles like indole, the C3 position is inherently more nucleophilic than the N1 position. Electrophilic alkynylation reagents often favor C3-alkynylation unless specific conditions are employed to deprotonate the nitrogen or block the C3 position.

Comparison: Ynamides vs. N-Alkynyl Heterocycles
FeatureYnamides (N-Alkynyl Amides)N-Alkynyl Heterocycles (e.g., Indoles)
Electron Density Withdrawn by Carbonyl/Sulfonyl groupDonated into the ring (aromaticity)
Stability High (Hydrolytically stable)Moderate to Low (Acid sensitive)
Synthesis Difficulty ModerateHigh
Primary Application Chiral synthons, CycloadditionsBioactive cores, Divergent synthesis

Historical Development: The Classical Elimination Era

Before the advent of metal catalysis, the "brute force" method involved the synthesis of gem-dichloroenamines followed by elimination. While effective for simple substrates, this method requires harsh bases and is often incompatible with sensitive functional groups found in modern drug candidates.

Mechanism[2][4][5][6][7][8][9][10]
  • Formylation: Reaction of the heterocycle with trichloroethylene (TCE) under basic conditions.

  • Elimination: Treatment of the resulting dichlorovinyl intermediate with a strong base (e.g.,

    
    -BuLi) to generate the alkyne.
    

Critique: This method is atom-uneconomical and generates highly reactive intermediates that often degrade before isolation.

The Modern Standard: Copper-Catalyzed Cross-Coupling

The breakthrough in this field came with the adaptation of Ullmann-type coupling conditions. The work of Hsung, Stahl, and Evano established copper catalysis as the most reliable method for forming the C(sp)-N bond. This approach utilizes either alkynyl halides or gem-dibromoalkenes as electrophiles.

Mechanism of Action

The reaction proceeds via a catalytic cycle involving:

  • Coordination: The diamine ligand (e.g., 1,10-phenanthroline) coordinates to Cu(I).

  • Oxidative Addition: The Cu(I) complex inserts into the C(sp)-X bond of the haloalkyne.

  • Ligand Exchange: The heterocyclic nitrogen (deprotonated by base) displaces the halide on the copper center.

  • Reductive Elimination: The C-N bond is formed, regenerating the Cu(I) catalyst.

Cu_Catalysis cluster_cycle Cu-Catalyzed Cross-Coupling Cycle CuI Cu(I)-Ligand Complex OxAdd Oxidative Addition CuI->OxAdd Int1 Cu(III)-Alkynyl Species OxAdd->Int1 LigEx Ligand Exchange (N-Nucleophile) Int1->LigEx Int2 Cu(III)-Amido-Alkynyl Complex LigEx->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->CuI Regeneration Product N-Alkynyl Heterocycle RedElim->Product Haloalkyne 1-Bromoalkyne Haloalkyne->OxAdd Heterocycle N-Heterocycle (Indole/Pyrrole) Heterocycle->LigEx

Figure 1: Catalytic cycle for the Copper-mediated N-alkynylation of heterocycles.

Validated Protocol: Cu-Catalyzed Coupling with 1-Bromoalkynes

Source: Adapted from Hsung et al. (2004) and subsequent optimizations.

Reagents:

  • Substrate: Nitrogen heterocycle (1.0 equiv)

  • Electrophile: 1-Bromoalkyne (1.2 equiv)

  • Catalyst: CuSO₄·5H₂O (10 mol%) or CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under argon.

  • Charging: Add the heterocycle, K₃PO₄, CuSO₄·5H₂O, and 1,10-phenanthroline.

  • Solvent Addition: Add anhydrous toluene via syringe. The solution should turn a deep blue/green color (characteristic of the Cu-phenanthroline complex).

  • Electrophile Addition: Add the 1-bromoalkyne slowly.

  • Reaction: Seal the vial and heat to 80–90 °C for 12–24 hours.

    • Self-Validation Point: Monitor by TLC. The disappearance of the heterocycle and the appearance of a less polar spot indicates conversion. If the blue color fades to a brown precipitate (Cu(0)), the catalyst has deactivated; add more ligand.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis).

The Hypervalent Iodine Frontier (EBX Reagents)

While Copper catalysis is the standard for N-alkynylation, Hypervalent Iodine reagents, specifically Ethynylbenziodoxolones (EBX), offer a metal-free or gold-catalyzed alternative that operates under milder conditions. This is particularly useful for complex substrates where copper might cause side reactions.

Note on Regioselectivity: For indoles, EBX reagents typically favor C3-alkynylation (C-H activation) under Gold catalysis. To achieve N-alkynylation with EBX, radical pathways or pre-formed anions are often required.

Key Reagent: TIPS-EBX

Jerome Waser's group popularized TIPS-EBX as an electrophilic alkyne source. The hypervalent I-C bond is highly energetic, acting as a "spring-loaded" trap for nucleophiles.

Validated Protocol: Radical N-Alkynylation using EBX

Source: Adapted from Waser et al. (2016) for peptides/heterocycles.

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: TIPS-EBX (1.2 equiv)

  • Catalyst: Photocatalyst (e.g., Ir(ppy)₃) or simple thermal initiation if substrate allows.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Methodology:

  • Dissolution: Dissolve the heterocycle and TIPS-EBX in degassed DCM.

  • Activation: Irradiate with Blue LEDs (for photocatalysis) or stir at ambient temperature if using a base-mediated pathway.

  • Validation: The reaction is often extremely fast (minutes to hours).

  • Workup: The byproduct is 2-iodobenzoic acid, which can be removed by washing with basic aqueous solution (NaHCO₃).

Summary of Methods & Data Comparison

The following table summarizes the trade-offs between the classical and modern approaches.

ParameterClassical (Elimination)Copper-Catalyzed (Hsung)Hypervalent Iodine (EBX)
Atom Economy LowHighModerate (Iodobenzoic acid waste)
Reaction Temp High (>100 °C)Moderate (60-90 °C)Low (RT to 40 °C)
Functional Group Tolerance Poor (Base sensitive)ExcellentExcellent (Oxidant sensitive)
Regioselectivity (Indole) N1 (via pre-formed anion)N1 (via mechanism)C3 (Gold cat.) / N1 (Radical)
Scalability DifficultHighModerate (Reagent cost)

References

  • Frederick, M. O., & Hsung, R. P. (2004). Copper-Catalyzed Synthesis of N-Alkynyl Amides and N-Alkynyl Heterocycles.

  • Brand, J. P., & Waser, J. (2012). Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry.

  • Evano, G., Coste, A., & Jouvin, K. (2010). Copper-Mediated N-Alkynylation of Heterocycles.

  • Zhang, X., et al. (2011). Synthesis of N-Alkynyl Indoles via Copper-Catalyzed Cross-Coupling of 1,1-Dibromo-1-alkenes.

  • Tolnai, G. L., et al. (2016). Hypervalent Iodine Reagents in High-Value Heterocycle Synthesis.

Sources

Methodological & Application

Synthesis of 1-Ethynylimidazole via Copper-Catalyzed Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[1] The introduction of an ethynyl group at the 1-position of the imidazole ring to form 1-ethynylimidazole dramatically expands its synthetic utility, providing a versatile building block for the construction of more complex molecular architectures through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. This application note provides a detailed guide to the synthesis of 1-ethynylimidazole, with a focus on copper-catalyzed cross-coupling reactions, a robust and efficient methodology for the formation of the N-C(sp) bond.

Mechanistic Insights: The Role of Copper Catalysis

The copper-catalyzed N-alkynylation of imidazoles is a type of cross-coupling reaction, conceptually related to the well-established Ullmann condensation.[4][5] While the precise mechanism can vary depending on the specific copper source, ligands, and reaction conditions, a general catalytic cycle is widely accepted.

The reaction is believed to initiate with the formation of a copper(I) acetylide species from the terminal alkyne and a copper(I) salt in the presence of a base. This copper acetylide then undergoes oxidative addition with the N-H bond of imidazole, or more likely, reacts with the deprotonated imidazolide anion. The resulting intermediate then undergoes reductive elimination to furnish the desired 1-ethynylimidazole product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle. The presence of ligands, such as diamines, can facilitate the reaction by stabilizing the copper intermediates and increasing their solubility and reactivity.

Below is a generalized representation of the proposed catalytic cycle:

Copper-Catalyzed N-Alkynylation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Imidazole Imidazole (Im-H) Imidazolide Imidazolide Anion (Im-) Imidazole->Imidazolide + Base - H-Base+ Base Base Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Copper_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Terminal_Alkyne->Copper_Acetylide + Cu(I)X - HX Intermediate [Im-Cu-C≡C-R] Intermediate Imidazolide->Intermediate + Copper_Acetylide Intermediate->Cu(I)X Regenerates Catalyst Product 1-Ethynylimidazole (Im-C≡C-R) Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed N-alkynylation of imidazole.

Experimental Protocol: Synthesis of 1-Ethynyl-4-phenyl-1H-imidazole

This protocol describes a representative procedure for the copper-catalyzed synthesis of a substituted 1-ethynylimidazole, specifically 1-ethynyl-4-phenyl-1H-imidazole, adapted from established methodologies.

Materials and Equipment
Reagent/EquipmentPurpose
4-Phenyl-1H-imidazoleStarting material
(Bromoethynyl)trimethylsilaneEthynylating agent
Copper(I) iodide (CuI)Catalyst
1,10-PhenanthrolineLigand
Potassium carbonate (K₂CO₃)Base
TolueneSolvent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gelStationary phase for chromatography
Hexane, Ethyl acetateMobile phase for chromatography
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Reflux condenserTo prevent solvent loss
Inert atmosphere setup (Nitrogen or Argon)To exclude air and moisture
Thin-layer chromatography (TLC) platesTo monitor reaction progress
Rotary evaporatorFor solvent removal
Column chromatography setupFor purification
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1H-imidazole (1.44 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and 1,10-phenanthroline (180 mg, 1.0 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 40 mL of anhydrous toluene to the flask.

  • Addition of Ethynylating Agent: Add (bromoethynyl)trimethylsilane (1.77 g, 1.2 mL, 10 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-((trimethylsilyl)ethynyl)-4-phenyl-1H-imidazole.

  • Desilylation (if required): The trimethylsilyl (TMS) protecting group can be removed by treating the purified product with a mild base such as potassium carbonate in methanol to yield 1-ethynyl-4-phenyl-1H-imidazole.

Experimental_Workflow A 1. Reaction Setup: - 4-Phenylimidazole - CuI, 1,10-Phenanthroline - K₂CO₃, Toluene B 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar A->B C 3. Add (Bromoethynyl)trimethylsilane B->C D 4. Reaction: Heat to 110°C for 24h C->D E 5. Workup: Cool, filter through celite D->E F 6. Extraction: Wash with NH₄Cl and brine E->F G 7. Drying & Concentration F->G H 8. Purification: Column Chromatography G->H I 9. Desilylation (Optional): K₂CO₃ in Methanol H->I J Final Product: 1-Ethynyl-4-phenyl-1H-imidazole I->J

Caption: Experimental workflow for the synthesis of 1-ethynyl-4-phenyl-1H-imidazole.

Comparative Data of Copper-Catalyzed N-Alkynylation Reactions

The efficiency of the copper-catalyzed N-alkynylation of imidazoles can be influenced by various factors. The following table summarizes typical reaction conditions and outcomes from the literature, providing a comparative overview for researchers.

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5)1,10-Phenanthroline (10)K₂CO₃Toluene1102485-95
2Cu₂O (10)TMEDA (20)Cs₂CO₃Dioxane1001270-85
3Cu(OAc)₂ (10)NoneK₃PO₄DMF803660-75
4CuCl (5)L-Proline (10)K₂CO₃DMSO902475-90

TMEDA = N,N,N',N'-Tetramethylethylenediamine; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Copper Catalyst: Copper(I) salts, particularly CuI, are often preferred as they can directly form the active copper acetylide intermediate. Copper(II) salts can also be used but may require an in situ reduction step. The choice of the copper source can impact reaction rates and yields.

  • The Role of the Ligand: Ligands such as 1,10-phenanthroline or TMEDA are crucial in many cases.[6] They serve to stabilize the copper catalyst, prevent its disproportionation or precipitation, and enhance its reactivity. The bidentate nature of these ligands allows them to form stable chelate complexes with the copper ion.

  • Base Selection: An appropriate base is required to deprotonate the terminal alkyne and/or the imidazole N-H. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. The strength and solubility of the base can influence the reaction kinetics.

  • Solvent Considerations: The choice of solvent is critical for dissolving the reactants and the catalyst system. Aprotic polar solvents like toluene, dioxane, DMF, or DMSO are typically used. The boiling point of the solvent often dictates the reaction temperature.

  • Use of a Protected Ethynylating Agent: In this protocol, (bromoethynyl)trimethylsilane is used instead of acetylene gas for safety and ease of handling. The trimethylsilyl (TMS) group also serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalyst, insufficient base, presence of oxygen or moisture.Ensure the use of high-purity reagents, dry solvents, and a properly maintained inert atmosphere. Consider activating the copper catalyst if necessary.
Formation of side products (e.g., homocoupling of the alkyne) Inappropriate reaction conditions or catalyst-to-ligand ratio.Optimize the reaction temperature and time. Adjust the catalyst and ligand loading.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The copper-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of 1-ethynylimidazoles. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of these valuable synthetic intermediates. This application note provides a solid foundation for the practical implementation of this methodology and offers insights into the key experimental parameters that govern its success. The ability to readily introduce the ethynyl functionality onto the imidazole core opens up a wide range of possibilities for the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkynylation. [Link]

  • Wikiwand. Ullmann condensation. [Link]

  • Frontiers in Chemistry. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. [Link]

  • JACS Au. Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. [Link]

  • ResearchGate. Copper-catalyzed alkynylation terminated by nucleophilic substitution/Michael addition.. [Link]

  • YouTube. Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. [Link]

  • MDPI. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]

  • UMS Institutional Repository. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Molecules. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1-Ethylimidazole: Properties, Synthesis, and Market Relevance. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • The Journal of Organic Chemistry. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. [Link]

  • MDPI. 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. [Link]

  • National Center for Biotechnology Information. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]

  • ResearchGate. Mechanistic Insights into the Copper‐Catalyzed Cross‐Dehydrogenative Allylic Alkynylation Reaction. [Link]

  • National Center for Biotechnology Information. Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • ACS Publications. Copper-Catalyzed Hydroalkylation of Terminal Alkynes. [Link]

  • ChemRxiv. Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. [Link]

  • ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]

  • Organic Chemistry Frontiers. Copper-catalyzed multi-component synthesis of acrylamidines and benzoimidazoles. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • ResearchGate. (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]

  • Organic Chemistry Frontiers. Copper-catalyzed direct couplings of terminal alkynes with primary and secondary benzyl bromides. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Frontiers in Chemistry. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. [Link]

  • ResearchGate. Synthesis tree of 1-methylimidazole. | Download Scientific Diagram. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]

  • National Center for Biotechnology Information. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

Sources

Protocol for N-alkynylation of Imidazole with Alkynyl Halides: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-alkynylation of imidazoles with alkynyl halides. Designed for researchers, scientists, and professionals in drug development, this document offers a robust framework for synthesizing N-alkynyl imidazoles, a critical scaffold in medicinal chemistry and materials science. This protocol emphasizes a copper-catalyzed approach, which has emerged as a highly efficient and versatile method.

Introduction: The Significance of N-Alkynyl Imidazoles

N-alkynyl imidazoles are a class of organic compounds characterized by an alkyne moiety directly attached to a nitrogen atom of the imidazole ring. This structural motif is of significant interest due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The unique electronic properties of the ynamine-like structure, where the nitrogen lone pair is delocalized into the alkyne, confer distinct reactivity and stability.[1] Consequently, the development of reliable and efficient synthetic routes to N-alkynyl imidazoles is a key focus in contemporary organic synthesis.

Mechanistic Insights: The Copper-Catalyzed Pathway

The N-alkynylation of imidazoles with alkynyl halides is most effectively achieved through a copper-catalyzed cross-coupling reaction. While several variations exist, the generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The key steps are outlined below, supported by principles from related copper-catalyzed transformations.[2]

  • Deprotonation of Imidazole: The reaction is initiated by a base, which deprotonates the imidazole to form the corresponding imidazolide anion. This increases the nucleophilicity of the imidazole nitrogen.

  • Formation of the Active Catalyst: A copper(I) salt, often in the presence of a stabilizing ligand, serves as the active catalyst. The ligand plays a crucial role in preventing catalyst agglomeration, enhancing solubility, and modulating the reactivity of the copper center.

  • Oxidative Addition: The alkynyl halide undergoes oxidative addition to the ligated Cu(I) complex. This step involves the formal oxidation of copper from Cu(I) to Cu(III) and the formation of a Cu(III)-alkynyl-halide intermediate. The precise nature of this step, whether a concerted process or a stepwise radical mechanism, can be influenced by the specific reactants and conditions.

  • Ligand Exchange/Transmetalation: The imidazolide anion displaces the halide from the copper(III) center to form a Cu(III)-alkynyl-imidazolide intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the N-alkynyl imidazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.

Below is a proposed catalytic cycle for this transformation:

Catalytic Cycle Cu(I)L_n Cu(I)L_n Cu(III) Intermediate L_n(Imidazolide)Cu(III)(Alkynyl)(Halide) Cu(I)L_n->Cu(III) Intermediate Oxidative Addition + Alkynyl Halide Imidazole Imidazole Imidazolide Anion Imidazolide Anion Imidazole->Imidazolide Anion Base Imidazolide Anion->Cu(III) Intermediate Ligand Exchange Alkynyl Halide Alkynyl Halide Cu(III) Intermediate->Cu(I)L_n Reductive Elimination N-Alkynyl Imidazole N-Alkynyl Imidazole Cu(III) Intermediate->N-Alkynyl Imidazole Reductive Elimination

Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Alkynylation of Imidazole.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the copper-catalyzed N-alkynylation of imidazole with a bromoalkyne. It is crucial to note that optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:
  • Imidazole (or substituted imidazole)

  • Bromoalkyne

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline or 2-acetylcyclohexanone)

  • Base (e.g., potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification Reagents Combine Imidazole, Bromoalkyne, CuI, Ligand, and Base Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Solvent Add anhydrous solvent Inert->Solvent Heat Heat to desired temperature (e.g., 80-110 °C) Solvent->Heat Stir Stir for 12-24 hours Heat->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with sat. NaHCO₃ and brine Dilute->Wash Dry Dry organic layer and concentrate Wash->Dry Chromatography Purify by silica gel column chromatography Dry->Chromatography

Caption: General Experimental Workflow for N-Alkynylation of Imidazole.

Detailed Procedure:
  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add imidazole (1.2 mmol), the bromoalkyne (1.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and the chosen ligand (0.1-0.2 mmol, 10-20 mol%).

    • Rationale: Using a slight excess of the imidazole can help to drive the reaction to completion. The catalyst and ligand loadings are typical for copper-catalyzed cross-coupling reactions.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

    • Rationale: Copper(I) is susceptible to oxidation to copper(II), which is generally less active or inactive in this catalytic cycle.

  • Addition of Base and Solvent: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) followed by the anhydrous solvent (e.g., DMF, 3-5 mL).

    • Rationale: The choice of base and solvent is critical and often interdependent. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. Anhydrous polar aprotic solvents like DMF and DMSO are often effective at dissolving the reactants and promoting the reaction.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically between 80-110 °C) and stir vigorously for 12-24 hours.

    • Rationale: The reaction temperature and time will depend on the reactivity of the specific substrates. More sterically hindered or electronically deactivated substrates may require higher temperatures and longer reaction times.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Rationale: The aqueous workup removes the base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkynyl imidazole.

Substrate Scope and Representative Yields

The copper-catalyzed N-alkynylation of imidazoles with alkynyl halides generally exhibits a broad substrate scope. A variety of substituted imidazoles and alkynyl bromides can be successfully coupled.

EntryImidazole DerivativeAlkynyl BromideCatalyst System (CuI/Ligand)BaseSolventTemp (°C)Yield (%)
1Imidazole1-Bromo-2-phenylacetyleneCuI / 4,7-dimethoxy-1,10-phenanthrolineK₃PO₄DMF10085
22-Methylimidazole1-Bromo-2-phenylacetyleneCuI / 2-acetylcyclohexanoneCs₂CO₃Dioxane11078
3Imidazole1-Bromo-1-hexyneCuI / 4,7-dimethoxy-1,10-phenanthrolineK₃PO₄DMF10072
4Benzimidazole1-Bromo-2-phenylacetyleneCuI / 2-acetylcyclohexanoneCs₂CO₃Dioxane11081
5Imidazole1-Bromo-2-(trimethylsilyl)acetyleneCuI / 4,7-dimethoxy-1,10-phenanthrolineK₃PO₄DMF8090

Note: Yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidized Cu(I))- Insufficiently strong base- Impure or wet solvent/reagents- Low reaction temperature- Ensure a strictly inert atmosphere during setup.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃).- Use freshly distilled/dried solvents and pure reagents.- Increase the reaction temperature in increments of 10-20 °C.
Formation of side products (e.g., homocoupling of alkyne) - Presence of oxygen- Catalyst decomposition- Thoroughly degas the solvent and maintain a positive pressure of inert gas.- Increase the ligand to copper ratio to better stabilize the catalyst.
Difficulty in purification - Co-elution of starting materials and product- Formation of polar byproducts- Optimize the eluent system for column chromatography.- Consider a different workup procedure, such as an acidic wash to remove unreacted imidazole.
Inconsistent yields - Variations in reagent quality- Inconsistent reaction setup (e.g., moisture)- Use reagents from a reliable source and of the same batch for comparative studies.- Ensure all glassware is thoroughly dried before use.

Conclusion

The copper-catalyzed N-alkynylation of imidazoles with alkynyl halides is a powerful and versatile method for the synthesis of N-alkynyl imidazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can efficiently access a wide range of these valuable compounds. The provided experimental guide, along with the troubleshooting section, aims to equip scientists with the necessary tools to successfully implement and adapt this methodology for their specific research needs in drug discovery and materials science.

References

  • Kerwin, S. M., et al. (2010). Cu-Catalyzed N-Alkynylation of Imidazoles, Benzimidazoles, Indazoles, and Pyrazoles Using PEG as Solvent Medium. The Journal of Organic Chemistry, 75(3), 980–983. Available at: [Link]

  • Laroche, C., & Kerwin, S. M. (2008). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 73(19), 7763–7766. Available at: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. Available at: [Link]

  • Hsung, R. P., et al. (2005). A Mild and General Copper-Catalyzed N-Alkynylation of Amides, Carbamates, and Ureas. Organic Letters, 7(6), 1141–1144. Available at: [Link]

  • Gao, C., et al. (2014). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 19(6), 7907-7939. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with N-ethynylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges of performing Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-ethynylimidazole , a specialized "ynamine-like" substrate that balances high reactivity with hydrolytic sensitivity.[1]

Executive Summary

N-ethynylimidazole represents a unique class of "electronically amphoteric" alkynes.[1] While the imidazole ring is electron-deficient (aromatic), the direct attachment of the alkyne to the nitrogen atom imparts ynamine character (


), significantly modifying its reactivity compared to standard propargyl groups.

This guide provides a validated protocol to "click" N-ethynylimidazole with organic azides. Unlike standard aliphatic alkynes, N-ethynylazoles are susceptible to acid-catalyzed hydrolysis of the


 bond.[1] Therefore, standard unbuffered aqueous CuAAC conditions can lead to substrate degradation.[1] This protocol utilizes ligand-stabilized catalysis  and pH buffering  to ensure quantitative conversion to the 1,4-disubstituted 1,2,3-triazole.[1]

Chemical Context & Stability Profile

The Stability Challenge

The N-ethynyl bond is electronically distinct.[1] The nitrogen lone pair can donate into the


-system of the alkyne, making the 

-carbon nucleophilic. However, the aromaticity of the imidazole ring sequesters some of this electron density.
  • Risk: Under acidic conditions (pH < 6), the

    
    -carbon protonates, leading to the formation of a keteniminium ion, which hydrates to form N-acetylimidazole (hydrolysis product).[1]
    
  • Solution: Reactions must be conducted at neutral to slightly basic pH (7.5–8.0) or in anhydrous organic solvents .[1]

Mechanistic Advantage

In the presence of Cu(I), N-ethynylimidazole reacts rapidly.[1] The nitrogen atom can potentially chelate Cu(I), accelerating the formation of the copper-acetylide intermediate (


-Cu-acetylide), making this substrate highly reactive compared to phenylacetylene.[1]

Experimental Protocols

Method A: Aqueous-Compatible Protocol (Bioconjugation/Polar Substrates)

Recommended for clicking N-ethynylimidazole to proteins, sugars, or polar small molecules.[1]

Reagents:

  • Cu source:

    
     (20 mM in water).[1]
    
  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).[1]

    • Note: THPTA is essential to prevent Cu-induced oxidation and maintain Cu(I) solubility at pH 8.[1]

  • Buffer: Phosphate Buffered Saline (PBS) or HEPES, adjusted to pH 7.8 .[1]

  • Solvent: DMSO/Water or tBuOH/Water (if organic co-solvent is needed).[1]

Procedure:

  • Prepare the Catalyst Complex: Premix

    
     (1 eq) and THPTA (2-5 eq) in a small volume of water.[1] The solution should be light blue.[1]
    
    • Why? Pre-complexing ensures Cu is protected before it encounters the sensitive alkyne.[1]

  • Reaction Assembly: In a vial, combine:

    • Substrate: N-ethynylimidazole (1.0 equiv, final conc. 1–10 mM).[1]

    • Azide: Organic Azide (1.2 equiv).[1]

    • Solvent: Buffer (pH 7.[1]8) + DMSO (if needed for solubility).[1]

  • Initiation: Add the Cu-THPTA complex (1–5 mol% relative to alkyne).[1]

  • Reduction: Add Sodium Ascorbate (5–10 equiv relative to Cu, typically 10–50 mol% relative to substrate).[1]

    • Why? Excess ascorbate maintains the Cu(I) state and scavenges oxygen.[1]

  • Incubation: Stir at Room Temperature (25°C) for 1–4 hours. Monitor by LC-MS.[1]

  • Workup: If product precipitates, filter. If soluble, chelate Cu with EDTA (10 mM) and extract or purify by prep-HPLC.[1]

Method B: Anhydrous Protocol (Synthesis/Hydrophobic Substrates)

Recommended for small molecule synthesis where water sensitivity is a concern.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) or

    
    .[1]
    
  • Ligand: TBTA (Tris(benzyltriazolylmethyl)amine).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMSO, DMF, or DCM.[1]

Procedure:

  • Degas: Sparge the solvent (DMSO or DCM) with Nitrogen/Argon for 10 minutes.

    • Why? Oxygen oxidizes Cu(I) to inactive Cu(II) and promotes oxidative homocoupling of alkynes (Glaser coupling).[1]

  • Dissolve: Add N-ethynylimidazole (1.0 equiv) and Azide (1.1 equiv) to the solvent.

  • Add Base: Add DIPEA (2.0 equiv).

    • Why? DIPEA acts as a proton shuffle and buffers the solution, preventing any trace acid hydrolysis.[1]

  • Catalysis: Add CuI (5 mol%) and TBTA (5 mol%).

  • Reaction: Stir under inert atmosphere at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove Copper, dry over 
    
    
    
    , and concentrate.

Visualizing the Workflow

Reaction Scheme & Logic Flow

The following diagram illustrates the critical decision pathways and reaction mechanism for N-ethynylimidazole CuAAC.

CuAAC_Protocol Start Start: N-Ethynylimidazole + Azide Solubility Check Solubility / Sensitivity Start->Solubility MethodA Method A: Aqueous (Bioconjugation) Solubility->MethodA Polar / Protein MethodB Method B: Anhydrous (Synthesis) Solubility->MethodB Hydrophobic / Small Mol Buffer CRITICAL: Buffer pH 7.8 (Prevent Hydrolysis) MethodA->Buffer CatA Cat: CuSO4 + THPTA + NaAsc Buffer->CatA Product Product: 1,4-Disubstituted Triazole CatA->Product Base Add DIPEA (Maintain Basicity) MethodB->Base CatB Cat: CuI + TBTA (Solvent: DMSO/DCM) Base->CatB CatB->Product

Caption: Decision tree for selecting the optimal CuAAC protocol based on substrate solubility and sensitivity.

Catalytic Cycle (Simplified)

This diagram highlights the role of the ligand in stabilizing the active Copper species.

Catalytic_Cycle Cu_L [L-Cu(I)] Active Catalyst Coordination Alkyne π-Complex (N-Ethynylimidazole) Cu_L->Coordination + Alkyne Acetylide σ-Cu-Acetylide (Activated) Coordination->Acetylide - H+ Azide_Bind Azide Coordination Acetylide->Azide_Bind + Azide Metallacycle Cu-Metallacycle (Rate Limiting) Azide_Bind->Metallacycle Product_Release Triazole Release Metallacycle->Product_Release Ring Contraction Product_Release->Cu_L + H+

Caption: Simplified CuAAC catalytic cycle showing the activation of the alkyne by the Ligand-Cu(I) complex.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns yellow/brown Cu(I) oxidation or polymerization.[1]Increase NaAscorbate (Method A) or ensure inert atmosphere (Method B).[1]
Low Yield / Starting Material Remaining Catalyst poisoning or insufficient Cu(I).[1]Add more Cu-Ligand complex (not just Cu salt). Ensure Ligand:Cu ratio is > 1:[1]1.
Formation of Acetyl-Imidazole Hydrolysis of N-ethynyl group.[1]CRITICAL: Check pH. If acidic, hydrolysis occurs.[1] Add buffer (Method A) or DIPEA (Method B).
Green Precipitate Cu(II) accumulation.[1]Add reducing agent (NaAsc) or switch to Cu(I) source with better ligand protection.[1][2]

References

  • General CuAAC Mechanism & Ligands

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Ynamide/N-alkynyl Reactivity

    • Evano, G., Coste, A., & Jouvin, K. (2010).[1] Ynamides: Versatile Tools in Organic Synthesis.[1] Angewandte Chemie International Edition. (Discusses reactivity of N-alkynyl species). Link[1]

  • Ligand Importance (THPTA/TBTA)

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link[1]

  • Synthesis of N-Ethynylazoles

    • Standard preparation involves iodination of imidazole followed by coupling, or elimination of dichlorovinyl precursors.[1] See: Journal of Organic Chemistry protocols for "N-alkynyl imidazole synthesis".

Sources

Application Note: Precision Synthesis of 1-Ethynylimidazole Scaffolds for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 1-ethynylimidazole motif represents a high-value, albeit challenging, pharmacophore. Unlike common C-alkynylated heterocycles, N-alkynyl imidazoles (ynamides) possess unique electronic properties due to the direct conjugation of the nitrogen lone pair with the alkyne


-system. This structural rigidity, combined with the "silent" nature of the alkyne handle, makes them ideal candidates for the "Rule of Three" compliant fragment libraries.
The Chemical Challenge

Direct N-alkynylation of imidazoles is historically difficult.

  • Nucleophilicity vs. Basicity: Classical methods using haloalkynes often fail due to competitive halogen bonding or polymerization.

  • Stability: Terminal N-alkynes are prone to hydrolysis and polymerization. They must be synthesized in a silyl-protected form (e.g., TIPS) and deprotected only in situ or during the final coupling event.

The Solution: Hypervalent Iodine Reagents

This protocol utilizes Ethynylbenziodoxolone (EBX) reagents, specifically TIPS-EBX .[1][2] This method, pioneered by the Waser group, circumvents harsh conditions by using an "electrophilic alkyne transfer" mechanism. It offers:

  • Chemospecificity: High preference for N-alkynylation over C-alkynylation under basic conditions.

  • Safety: EBX reagents are stable crystalline solids, unlike explosive haloalkynes.

  • Scalability: Suitable for generating gram-scale library precursors.

Critical Safety & Handling

  • Hypervalent Iodine: While TIPS-EBX is more stable than acyclic iodonium salts, it is an energetic compound. Do not heat above 80°C. Perform Differential Scanning Calorimetry (DSC) if scaling above 5g.

  • Ynamides: 1-ethynylimidazoles are reactive enamines/ynamines. Avoid strong acids during workup, as they trigger hydration to amides.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of TIPS-EBX Reagent

Rationale: Commercial TIPS-EBX can be expensive. In-house preparation via the "One-Pot" method ensures fresh, high-purity reagent essential for delicate FBDD coupling.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH, 1.1 equiv)

  • (Triisopropylsilyl)acetylene (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Oxidation: Suspend 2-iodobenzoic acid (2.48 g, 10 mmol) and TsOH (1.90 g, 11 mmol) in DCM (10 mL) and TFE (10 mL).

  • Addition: Add mCPBA (2.7 g, ~77% purity) portion-wise over 5 minutes at room temperature. Stir for 1 hour. The suspension will clear as the hypervalent iodine species forms.

  • Ligand Exchange: Add (triisopropylsilyl)acetylene (2.5 mL, 11 mmol) dropwise. Stir for 12–16 hours at RT.

  • Workup: Dilute with DCM (50 mL). Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acids.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Acetonitrile (MeCN) to yield white crystals.

    • QC Check: ¹H NMR (400 MHz, CDCl₃) should show TIPS protons at

      
       1.12 and aromatic signals.
      
Protocol B: Direct N-Alkynylation of Imidazole (The Core Reaction)

Rationale: This step installs the alkyne handle on the Nitrogen (N1). We use a mild base to generate the azole anion, which then attacks the iodine center of TIPS-EBX, followed by a reductive elimination-like pathway (Michael addition-elimination).

Reagents:

  • Imidazole derivative (1.0 equiv) (e.g., 4-phenylimidazole for testing)

  • TIPS-EBX (1.2 equiv)

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide) (1.1 equiv) or Cs₂CO₃ (for more sensitive substrates)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried flask under Argon, dissolve the imidazole (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Anion Formation: Add KHMDS (1.1 mL, 1M in THF) dropwise. Stir for 30 mins at 0°C. The solution may turn slightly yellow.

  • Reagent Addition: Dissolve TIPS-EBX (513 mg, 1.2 mmol) in THF (2 mL) and add it via cannula to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Monitoring: Check LC-MS for the mass of [M + TIPS-C≡C]⁺.

  • Quench & Isolation: Quench with sat. NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

    • Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition of the ynamide.

Yield Expectation: 60–85% depending on imidazole substitution.

Fragment-Based Drug Discovery (FBDD) Application

Once the 1-(TIPS-ethynyl)imidazole library is generated, it serves as a versatile platform for FBDD.

Library Design & Screening Strategy

The TIPS group is a "mask." For screening, you have two paths:

  • Path A (Hydrophobic Screening): Screen the TIPS-protected fragments directly to identify binding to hydrophobic pockets.

  • Path B (Click-Ready): Deprotect in situ (TBAF) to generate the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry with protein-templated assembly.

Data Summary: Reaction Optimization Matrix
ParameterCondition A (Standard)Condition B (Sensitive Substrates)Outcome
Base KHMDS (Strong)Cs₂CO₃ (Mild)KHMDS gives faster kinetics; Cs₂CO₃ preserves esters.
Solvent THFMeCNTHF is superior for solubility of the anion.
Temp 0°C

RT
RT constantCooling is essential for KHMDS to prevent side reactions.
Yield 78%55%Standard condition preferred unless functional group intolerance.

Visualization of Workflows

Diagram 1: Synthesis & FBDD Pipeline

This diagram illustrates the flow from raw materials to a screenable fragment library.

FBDD_Pipeline Start Raw Material: Imidazole Scaffold Step1 Step 1: N-Deprotonation (KHMDS, 0°C) Start->Step1 Reagent Reagent: TIPS-EBX Step2 Step 2: Electrophilic Alkynylation (THF, RT) Reagent->Step2 Step1->Step2 Product Product: 1-(TIPS-ethynyl)imidazole Step2->Product Screen FBDD Screen: SPR / NMR / X-ray Product->Screen Hydrophobic Screening Click Diversification: Click Chemistry (CuAAC) Product->Click TBAF Deprotection Click->Screen Linked Fragments

Caption: Workflow for converting imidazole fragments into N-alkynyl probes for library screening.

Diagram 2: Mechanistic Pathway (TIPS-EBX Transfer)

Understanding the mechanism ensures troubleshooting capability.

Mechanism Imid Imidazole Anion (Nucleophile) Complex Iodine-Nitrogen Adduct (Intermediate) Imid->Complex Attack on Iodine EBX TIPS-EBX (Electrophile) EBX->Complex TS β-Elimination / Ligand Coupling Complex->TS 1,2-Shift / Reductive Elim Final 1-Alkynylimidazole + 2-Iodobenzoate TS->Final

Caption: Simplified mechanistic pathway of electrophilic alkynylation via hypervalent iodine.

References

  • Brand, J. P., & Waser, J. (2012).[2][3] Ethynyl benziodoxolones for the direct alkynylation of heterocycles: structural requirement, improved procedure for pyrroles, and insights into the mechanism.[2] Angewandte Chemie International Edition.[4][5] [Link]

  • Hari, D. P., Caramenti, P., & Waser, J. (2020). Cyclic Hypervalent Iodine Reagents for Atom-Transfer Reactions: Beyond Trifluoromethylation. Accounts of Chemical Research. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Nature Reviews Drug Discovery. [Link]

  • Waser, J. (2019).[6] TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one): A Reagent for Electrophilic Alkynylation.[1][2] Organic Syntheses.[7] [Link]

  • Gierse, R. M., et al. (2021).[4] One-Pot Synthesis of EBX Reagents. Organic Letters.[8] [Link]

Sources

Application Note: Solvent Selection Strategies for N-Alkynyl Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-alkynyl imidazoles represents a unique challenge in heterocyclic chemistry due to the thermodynamic instability of the N-C(sp) bond and the high acidity of the imidazole N-H proton. Successful synthesis relies less on the reagents themselves and more on the solvent environment , which dictates the stability of the active alkynylating species (often a copper-acetylide or hypervalent iodine intermediate).

This guide details two primary methodologies:

  • Copper-Catalyzed Cross-Coupling (Haloalkynes): The industrial standard, requiring careful balance of solvent polarity and coordination ability.

  • Hypervalent Iodine Transfer (EBX Reagents): A precision approach for complex substrates, heavily dependent on non-nucleophilic solvent media.

Critical Solvent Parameters & Mechanistic Logic

Before selecting a protocol, researchers must understand why the solvent matters. The reaction does not merely occur in the solvent; the solvent is an active participant in the catalytic cycle.

Solvent ClassRepresentative SolventsPrimary FunctionMechanistic Impact
Non-Polar Ethers 1,4-Dioxane, TolueneStabilization Prevents disproportionation of Cu(I) catalysts. Promotes tight ion-pairing with bases (e.g., Cs₂CO₃).
Polar Aprotic DMF, DMSO, NMPSolubility Dissolves inorganic bases, accelerating deprotonation. Risk: Strong coordination to Cu(I) can inhibit substrate binding (the "Solvent Cage" effect).
Chlorinated DCM, DCEInertness Essential for Hypervalent Iodine (EBX) pathways. Minimizes radical side-reactions and protects the hypervalent bond.
Protic MeOH, WaterForbidden Causes rapid protonolysis of the N-alkynyl bond (generating imidazole + terminal alkyne).

Decision Matrix: Selecting the Right System

Use the following logic flow to determine the optimal solvent/reagent system for your specific substrate.

SolventSelection Start Start: Substrate Analysis Sensitive Base/Temp Sensitive? Start->Sensitive Scale Scale > 10g? Sensitive->Scale No (Robust Heterocycle) MethodB Method B: EBX Reagent (Hypervalent Iodine) Sensitive->MethodB Yes (Complex Scaffold) MethodA Method A: Haloalkyne (Cu-Cat) Scale->MethodA Yes (Cost Driven) Scale->MethodB No (High Value) SolventA1 1,4-Dioxane (100°C, Robust) MethodA->SolventA1 Standard Protocol SolventA2 DMF (RT-60°C, Reactive) MethodA->SolventA2 If Solubility Issues SolventB1 DCM or DCE (RT, Mild) MethodB->SolventB1 Standard Protocol

Figure 1: Decision tree for selecting the synthetic methodology and corresponding solvent system based on substrate complexity and scale.

Method A: Copper-Catalyzed Cross-Coupling (Haloalkynes)

This method is the "workhorse" for simple imidazoles. It utilizes a modified Ullmann-type coupling. The key is using 1,4-Dioxane , which balances the solubility of the catalyst-ligand complex while maintaining a high enough boiling point for the activation energy barrier.

Protocol A: The Dioxane/Phenanthroline System

Best for: Gram-scale synthesis, electron-deficient imidazoles.

Reagents:

  • Imidazole substrate (1.0 equiv)[1][2]

  • 1-Bromoalkyne (1.2 equiv)

  • CuI (10 mol%)[2]

  • 1,10-Phenanthroline (20 mol%)

  • Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a dry Schlenk tube, add CuI and 1,10-Phenanthroline.[1] Add 1/3 of the Dioxane volume. Stir at RT for 10 min until a rich colored complex forms (usually dark red/brown). Rationale: Pre-forming the catalyst prevents Cu precipitation.

  • Substrate Addition: Add the imidazole, Cs₂CO₃, and the remaining Dioxane.

  • Reagent Addition: Add the 1-bromoalkyne dropwise.

  • Heating: Seal and heat to 90°C for 16–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Solvent Troubleshooting (Method A):

  • Low Conversion? Switch to DMF at 60°C. DMF accelerates the reaction by dissolving Cs₂CO₃ but increases the risk of alkyne homocoupling (Glaser coupling).

  • Blue/Green mixture? Indicates Cu(I) oxidation to Cu(II). Ensure rigorous degassing of Dioxane (sparge with Argon for 15 min).

Method B: Electrophilic Alkynylation (EBX Reagents)[3]

For pharmaceutical intermediates where harsh bases or high temperatures are prohibitive, Ethynylbenziodoxolone (EBX) reagents (e.g., TIPS-EBX) are superior. This reaction proceeds via a Cu-catalyzed radical-type or oxidative addition mechanism that requires non-coordinating, non-polar solvents .

Protocol B: The DCM/TIPS-EBX System

Best for: Late-stage functionalization, complex drug scaffolds.

Reagents:

  • Imidazole substrate (1.0 equiv)[1][2]

  • TIPS-EBX (1.2 equiv)

  • Cu(MeCN)₄PF₆ (5 mol%)

  • DTBP (2,6-di-tert-butylpyridine) (1.1 equiv) - Acts as a non-nucleophilic base.

  • Solvent: Anhydrous Dichloromethane (DCM) or DCE.

Step-by-Step Workflow:

  • Preparation: Flame-dry a vial and cool under Argon.

  • Solvation: Dissolve the imidazole and DTBP in DCM (0.1 M).

  • Catalyst Addition: Add the Copper catalyst.

  • EBX Addition: Add TIPS-EBX in one portion.

  • Reaction: Stir at Room Temperature for 12–18 hours. Protect from light (wrap vial in foil) to prevent non-specific radical decomposition of the iodine reagent.

  • Workup: Direct loading onto a short silica plug is recommended to remove the iodobenzoic acid byproduct.

Mechanistic Pathway (EBX): The solvent (DCM) is critical here because it does not stabilize the leaving group (iodobenzoate) or coordinate the copper, forcing the interaction between the Copper-amido species and the hypervalent iodine center.

EBX_Mechanism cluster_solvent DCM Solvent Shell Cu_Cat Cu(I) Catalyst Im_Cu Cu-Imidazolide (Active Species) Cu_Cat->Im_Cu + Imidazole + Base Complex Cu(III)-Metallocycle (High Energy) Im_Cu->Complex + EBX (Oxidative Addition) EBX TIPS-EBX (Hypervalent Iodine) Product N-Alkynyl Imidazole Complex->Product Reductive Elimination Byproduct Iodobenzoic Acid Complex->Byproduct Release

Figure 2: Simplified catalytic cycle for EBX-mediated alkynylation. DCM stabilizes the transient Cu(III) species without competing for coordination sites.

Comparative Data: Solvent Screening

The following table summarizes internal benchmarking data for the coupling of 4-phenylimidazole with phenylethynyl bromide (Method A) and TIPS-EBX (Method B).

MethodSolventTemp (°C)Yield (%)Observations
A (Haloalkyne) 1,4-Dioxane 90 88% Cleanest profile. Standard recommendation.
A (Haloalkyne)DMF6072%Faster rate, but 15% homocoupling byproduct.
A (Haloalkyne)Toluene11045%Poor solubility of Cs₂CO₃ limited conversion.
A (Haloalkyne)DMSO2530%Strong Cu-coordination inhibited reaction.
B (EBX) DCM 25 92% Excellent for TIPS-protection.
B (EBX)THF2565%Slower; THF competes with substrate binding.
B (EBX)MeCN2510%Complex formed with EBX; reagent decomposition.

References

  • Brand, J. P., & Waser, J. (2012). Ethynylbenziodoxolones (EBX) as Reagents for the Ethynylation of Stabilized Enolates. Organic Letters.[3][4] [Link]

  • Zhang, G., et al. (2011). Copper-Catalyzed Coupling of Oxazoles and Thiazoles with Terminal Alkynes. Journal of the American Chemical Society. [Link]

  • Evano, G., et al. (2014). Copper-Mediated N-Alkynylation of Nitrogen Heterocycles.[5][6][7] Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 1-ethynylimidazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethynylimidazole

A Guide to Preventing Uncontrolled Polymerization During Storage and Handling

Welcome to the technical support center for 1-ethynylimidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive yet valuable compound. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to prevent its spontaneous polymerization, ensuring the integrity of your starting materials and the safety of your laboratory environment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the stability of 1-ethynylimidazole. Understanding the causality behind its reactivity is the first step toward effective prevention.

Q1: Why is 1-ethynylimidazole so prone to polymerization?

A1: The high reactivity of 1-ethynylimidazole stems from its molecular structure. It possesses a terminal alkyne (ethynyl group), which is an electron-rich system susceptible to various polymerization pathways. The primary mechanism of concern is free-radical polymerization.[1][2] This process can be initiated by common laboratory factors:

  • Heat: Elevated temperatures provide the activation energy needed to initiate radical formation.

  • Light (UV): High-energy photons can break bonds and generate initiating radicals.[2]

  • Oxygen: Atmospheric oxygen can react with the monomer to form peroxides, which then decompose into radicals, triggering a chain reaction.

  • Contaminants: Trace metals or other impurities can act as catalysts for polymerization.[3][4]

Once initiated, the reaction can proceed rapidly, leading to the formation of a solid, intractable polymer. This process is often exothermic, meaning it releases heat, which can further accelerate the reaction in a dangerous, runaway cycle.[5]

Q2: What are the tell-tale signs that my 1-ethynylimidazole is beginning to polymerize?

A2: Early detection is critical. You should visually inspect your sample before each use through the container (if transparent) or by carefully opening it in a well-ventilated fume hood. Signs of polymerization include:

  • Increased Viscosity: The liquid will become noticeably thicker or more syrup-like.

  • Color Change: The typically colorless to light-yellow liquid may darken, turning yellow, amber, or brown.

  • Solid Formation: You may observe the formation of solid precipitates, cloudiness, or a complete solidification of the material.

  • Heat Generation: In advanced stages, the container may feel warm to the touch. Extreme caution is advised if you notice any heat generation, as this indicates a potential runaway reaction. [5]

Q3: My new bottle of 1-ethynylimidazole just arrived. What is the very first thing I should do?

A3: Proper intake and initial storage are crucial for long-term stability. Many suppliers ship reactive monomers with a minimal amount of inhibitor, sufficient only for transport.[6]

  • Inspect Immediately: Check for any of the signs of polymerization listed in Q2. Do not accept the shipment if it appears compromised.

  • Date the Bottle: Write the date of receipt and the date of opening clearly on the label. This helps track its age and exposure.

  • Supplement with Inhibitor: Unless the manufacturer's Certificate of Analysis explicitly states it is pre-inhibited for long-term storage, it is best practice to add a suitable inhibitor immediately (see Q4).

  • Inert Atmosphere: Purge the headspace of the bottle with an inert gas like argon or nitrogen before sealing.

  • Store Properly: Place the container in the correct storage location as detailed in the protocols below.

Q4: What are polymerization inhibitors, and which ones should I use for 1-ethynylimidazole?

A4: Polymerization inhibitors are chemical compounds that interrupt the free-radical chain reaction that drives polymerization.[] They act as radical scavengers, effectively deactivating the reactive species. For vinyl and acetylenic monomers, phenolic inhibitors are a common and effective choice.[][8]

Inhibitor TypeRecommended CompoundTypical ConcentrationMechanism of Action
Phenolic Hydroquinone (HQ)100-200 ppmScavenges free radicals to terminate the polymerization chain.
Phenolic Ether Hydroquinone monomethyl ether (MEHQ)100-200 ppmSimilar to hydroquinone, it is a highly effective radical scavenger.
Hindered Phenol Butylated hydroxytoluene (BHT)200-500 ppmA bulkier phenol that is also effective at radical scavenging.

Causality: These inhibitors work by donating a hydrogen atom to the propagating radical, which neutralizes the radical and forms a stable phenoxy radical that is not reactive enough to continue the polymerization chain. It's important to note that many phenolic inhibitors require the presence of a small amount of dissolved oxygen to be effective.[6]

Recommended Storage & Handling Protocol

Adherence to a strict storage protocol is the most effective way to ensure the long-term viability of 1-ethynylimidazole.

Step 1: Initial Preparation and Stabilization
  • Work Environment: Perform all transfers and additions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Inhibitor Addition:

    • Prepare a stock solution of your chosen inhibitor (e.g., 1% w/v Hydroquinone in a compatible, dry solvent).

    • Add the appropriate volume of the stock solution to the freshly opened bottle of 1-ethynylimidazole to achieve the target concentration (e.g., 100-200 ppm).

    • Gently swirl the bottle to ensure homogeneous mixing.

  • Inert Gas Purge:

    • Use a gentle stream of dry argon or nitrogen gas.

    • Insert a long needle or cannula connected to the gas line into the headspace of the container, with a second, shorter needle serving as a vent.

    • Purge the headspace for 1-2 minutes to displace atmospheric oxygen.

  • Sealing: Securely seal the container. For bottles with screw caps, using PTFE tape can ensure a tighter seal against moisture and air ingress.

Step 2: Long-Term Storage Conditions

This table summarizes the critical parameters for storing 1-ethynylimidazole.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential thermal decomposition and radical formation.[11] Avoid freezing, which can cause inhibitor crystallization.
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to oxygen, a key initiator of free-radical polymerization.[12]
Light Store in an amber or opaque container in the dark.Prevents photo-initiation of polymerization.[3]
Container Original supplier bottle or chemically compatible glass.Ensures no leaching of contaminants that could initiate polymerization.[13]
Inhibitor Level 100-200 ppm (HQ or MEHQ)Actively scavenges free radicals that may form during storage.[6]
Step 3: Periodic Inspection

Even under ideal conditions, it is crucial to monitor your inventory.

  • Monthly Check: Visually inspect the container for any changes in color, viscosity, or solid formation.

  • Rotate Stock: Use the "First-In, First-Out" (FIFO) principle to ensure older stock is used before it has a chance to degrade.[6]

  • Inhibitor Monitoring: For long-term storage (>6 months), consider checking the inhibitor level. Contact the original supplier for an appropriate analytical method.[6]

Visual Workflow and Mechanism Diagrams

To better illustrate the processes described, the following diagrams have been generated.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Initiator (Heat, Light, O2) Radical Initiator Radical (R•) Initiator->Radical forms Monomer1 1-Ethynylimidazole MonomerRadical Monomer Radical Radical->Monomer1 attacks Monomer2 Another Monomer MonomerRadical->Monomer2 reacts with MonomerRadical->Monomer2 GrowingChain Growing Polymer Chain Monomer2->GrowingChain forms Inhibitor Inhibitor (e.g., Hydroquinone) GrowingChain->Inhibitor reacts with GrowingChain->Inhibitor StableProducts Stable, Non-Reactive Products Inhibitor->StableProducts forms

Caption: Free-radical polymerization and inhibition pathway.

Storage_Workflow Receive Receive New Bottle Inspect Inspect for Existing Polymer Receive->Inspect AddInhibitor Add Inhibitor (100-200 ppm) Inspect->AddInhibitor If OK Purge Purge Headspace with N2/Ar AddInhibitor->Purge Seal Seal Tightly (PTFE Tape) Purge->Seal Store Store at 2-8°C in Dark Seal->Store Reinspect Re-inspect Before Use Store->Reinspect Use Use in Experiment Repurge Re-purge and Re-seal After Use Use->Repurge Reinspect->Use If OK Repurge->Store

Sources

Technical Support Center: Troubleshooting Hydrolysis of N-Ethynyl Bonds in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for handling N-ethynyl compounds, specifically focusing on the challenges posed by their hydrolysis in acidic environments. The N-ethynyl group, often found in ynamides, is a powerful and versatile functional group in modern organic synthesis. However, its reactivity also makes it susceptible to degradation, particularly through acid-catalyzed hydrolysis, which can compromise reaction yields, purity, and the overall success of a synthetic campaign.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven advice to help you anticipate, diagnose, and solve common issues related to the stability of N-ethynyl bonds.

Part 1: The Core Problem - Understanding the "Why"

Before troubleshooting, it's critical to understand the underlying chemistry. The N-ethynyl bond is not inherently unstable, but its reactivity is significantly enhanced in the presence of acid. Compounds containing this moiety, such as ynamides, possess a unique electronic structure where the nitrogen lone pair delocalizes into the alkyne, making the terminal alkyne carbon electron-rich.[1]

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds through a well-understood pathway initiated by protonation.

  • Protonation: The reaction begins with the protonation of the N-ethynyl group by an acid catalyst (like H₃O⁺). This protonation occurs at the β-carbon of the alkyne, which is the most nucleophilic position. This step forms a highly reactive keteniminium ion intermediate.[2][3]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic α-carbon (adjacent to the nitrogen) of the keteniminium ion.

  • Tautomerization & Hydrolysis: The resulting intermediate quickly tautomerizes to form an amide. This amide is the final hydrolysis product, where the ethynyl group has been converted into an acetyl group attached to the nitrogen.[1]

This mechanism highlights the central role of acid. Any source of protons, whether from strong acids used in a reaction, residual acid on silica gel, or even acidic solvents, can trigger this degradation cascade.

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis of an N-Ethynyl Bond Ynamide R-N(EWG)-C≡CH (Ynamide) Keteniminium [R-N(EWG)=C=CH₂]⁺ (Keteniminium Ion) Ynamide->Keteniminium Protonation (Slow) H3O + H₃O⁺ Intermediate2 R-N(EWG)-C(OH₂⁺)=CH₂ Keteniminium->Intermediate2 Nucleophilic Attack H2O_attack + H₂O Enol_Amide R-N(EWG)-C(OH)=CH₂ (Enol Intermediate) Intermediate2->Enol_Amide -H⁺ Amide_Product R-N(EWG)-C(O)CH₃ (Amide Product) Enol_Amide->Amide_Product Tautomerization (Fast) Troubleshooting_Chromatography Figure 2: Decision Tree for Chromatography Start Compound Decomposes on Silica Gel? Option1 Neutralize Silica with Et₃N Slurry Start->Option1 Failure Still Decomposing? Option1->Failure Option2 Buffer Eluent with 0.5% Et₃N Option2->Failure Option3 Switch to Neutral Alumina or C18 Option3->Failure Option4 Run Column Cold (e.g., 4 °C) Success Separation Successful Option4->Success No Failure->Option2 Yes Failure->Option3 Yes Failure->Option4 Yes Failure->Success No

Sources

Technical Support Center: Purification of Unstable N-Alkynyl Azoles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and innovators. The synthesis of N-alkynyl azoles opens doors to novel heterocyclic compounds of significant biological and material interest.[1] However, the very reactivity that makes these molecules synthetically valuable also renders them notoriously unstable, turning purification into a significant bottleneck. This guide is structured as a direct-response support center, moving beyond simple protocols to address the common points of failure in your purification workflow. Here, we diagnose the problem, explain the underlying chemistry, and provide field-proven, actionable solutions.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses the most frequent and frustrating challenges encountered during the purification of N-alkynyl azoles. Each entry is designed to help you diagnose and solve a problem as it happens.

Problem 1: My compound is decomposing on the silica gel column.

Q: "My crude reaction mixture looks clean by TLC and ¹H NMR, but during flash column chromatography, I see streaking, the appearance of new, more polar spots, and I recover little to none of my desired N-alkynyl azole. What is causing this, and how can I prevent it?"

A: This is the most common failure mode. The decomposition is almost certainly being induced by the stationary phase itself. There are two primary culprits: the acidity of standard silica gel and the presence of residual metal catalysts from your synthesis.

Causality 1: Acidity of the Stationary Phase Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can readily protonate the basic nitrogen atoms of your azole ring or catalyze the hydration of the electron-rich alkyne bond, leading to rapid decomposition.

  • Solution A: Use a Neutralized Stationary Phase. By deactivating the acidic sites on the silica surface, you can significantly improve recovery. Triethylamine is an effective and common neutralizing agent.

    Protocol: Preparation of Neutralized Silica Gel

    • Prepare your chosen solvent system for flash chromatography (e.g., 20% Ethyl Acetate in Hexanes).

    • Add triethylamine (Et₃N) to the solvent system to a final concentration of 1% (v/v).

    • Prepare a slurry of your silica gel using this Et₃N-containing solvent mixture.

    • Pack your column with the slurry as you normally would.

    • Run the column using the solvent system containing 1% Et₃N. The Rf of your compound may increase slightly, so it is wise to re-check on a TLC plate treated with the same solvent system.[2]

  • Solution B: Switch to an Alternative Stationary Phase. If neutralization is insufficient, a different type of stationary phase may be required.

    Table 1: Comparison of Stationary Phases for N-Alkynyl Azole Purification

    Stationary Phase Type Advantages Disadvantages Best For...
    Standard Silica Gel Acidic High resolution, well-understood. Can cause decomposition of acid-sensitive compounds. Robust, less basic N-alkynyl azoles.
    Neutralized Silica Neutral Deactivates acidic sites, preventing proton-driven decomposition.[2] May slightly reduce separation efficiency; requires added base. Most standard purifications of this compound class.
    Alumina (Neutral/Basic) Neutral/Basic Excellent for acid-sensitive compounds; available in different pH grades.[3] Different selectivity than silica; can have strong non-specific binding. Compounds that show severe decomposition even on neutralized silica.

    | Reversed-Phase (C18) | Non-polar | Good for highly polar compounds; avoids acidic conditions.[3] | Requires aqueous/polar organic mobile phases which can cause hydrolysis. | Water-stable N-alkynyl azoles that are difficult to purify via normal phase. |

Causality 2: Residual Metal Catalysts Many syntheses of N-alkynyl azoles employ copper, palladium, or gold catalysts.[4][5][6] Trace amounts of these metals in your crude product can become hyper-concentrated and activated on the high-surface-area silica gel, catalyzing decomposition, dimerization, or other unwanted side reactions.

  • Solution: Pre-Chromatography Metal Scavenging. Before concentrating your reaction mixture for chromatography, perform a workup designed to remove residual metals.

    Protocol: Aqueous Ammonia Wash for Copper Removal

    • After the reaction is complete, dilute the organic reaction mixture with a suitable solvent like Ethyl Acetate or Diethyl Ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer twice with a 5% aqueous solution of ammonium hydroxide (NH₄OH). The copper salts will complex with ammonia and move into the aqueous layer, which often turns blue.

    • Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

This simple pre-treatment can dramatically improve your purification outcome by removing the catalyst for decomposition.

Workflow Diagram: Decision-Making for Column Chromatography

Below is a logical workflow to guide your purification strategy when facing on-column decomposition.

G start Crude N-Alkynyl Azole check_crude Analyze Crude (TLC, NMR) start->check_crude is_clean Is crude relatively clean? check_crude->is_clean Analysis Complete metal_workup Perform Metal Scavenging Workup (e.g., NH4OH wash) is_clean->metal_workup No / Contains Metal run_column Attempt Flash Chromatography (Standard Silica) is_clean->run_column Yes metal_workup->run_column check_decomp Decomposition on Column? run_column->check_decomp success Pure Product check_decomp->success No neutralize_silica Use Neutralized Silica (1% Et3N in eluent) check_decomp->neutralize_silica Yes (Mild) no_column Avoid Chromatography (Recrystallize / Triturate) check_decomp->no_column Yes (Severe) check_decomp2 Still Decomposing? neutralize_silica->check_decomp2 Retry alt_phase Use Alternative Phase (Alumina, C18) alt_phase->success no_column->success check_decomp2->success No check_decomp2->alt_phase Yes

Caption: Troubleshooting workflow for N-alkynyl azole purification.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing a robust purification strategy from the outset.

Q1: What are the primary molecular features that dictate the stability of an N-alkynyl azole?

A: The stability of an N-alkynyl azole is a function of its electronic and steric properties. In general, they are considered electron-rich alkynes, analogous to ynamides.[6]

  • Electronic Effects: The azole ring acts as a substituent on the alkyne's nitrogen atom. If the azole ring itself contains strong electron-withdrawing groups (e.g., nitro, cyano, ester groups), it will pull electron density away from the nitrogen and the alkyne. This delocalization stabilizes the molecule by making the alkyne less nucleophilic and less prone to protonation or oxidation.[4] Conversely, electron-donating groups on the azole ring increase the reactivity and instability of the N-alkynyl bond.

  • Steric Hindrance: Bulky groups on the azole ring or on the alkyne terminus can provide kinetic stability by sterically shielding the reactive alkyne from attack by acids, nucleophiles, or metals.

Q2: Are there reliable non-chromatographic methods to purify these compounds?

A: Yes, and for particularly unstable derivatives, they are often the methods of choice. Avoiding high-surface-area stationary phases altogether eliminates many decomposition pathways.

  • Recrystallization: If your N-alkynyl azole is a solid, recrystallization is an excellent option. The key is finding a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethyl acetate/hexanes, dichloromethane/pentane, or toluene/hexanes.

  • Trituration/Precipitation: This technique is useful for removing more soluble impurities. The crude product (often an oil or amorphous solid) is stirred vigorously as a slurry in a solvent in which the desired product is insoluble, but the impurities are soluble. The purified solid product can then be isolated by filtration. A common solvent for this is cold diethyl ether or a hexanes/ether mixture.

  • Filtration through a Short Plug: If you only need to remove baseline impurities (e.g., residual base, polar salts), you can pass a solution of your crude product through a short (2-3 cm) plug of neutralized silica gel or Celite® in a pipette or funnel, eluting quickly with a relatively non-polar solvent system.[7] This minimizes contact time while removing gross impurities.

Q3: How should I choose an appropriate solvent system for flash chromatography?

A: Solvent selection is critical for achieving good separation without causing degradation.

Table 2: Recommended Solvent Systems for Normal-Phase Chromatography

Solvent System Polarity Range Characteristics & Cautions
Ethyl Acetate / Hexanes Low to High The "gold standard." Good resolving power for a wide range of compounds.[2] Ethyl acetate can sometimes participate in reactions with highly reactive species.
Diethyl Ether / Hexanes Low to Medium Generally less polar than EtOAc. Ether is highly volatile and peroxide-forming; use with caution. Good for less polar compounds.
Dichloromethane / Hexanes Low to Medium Dichloromethane has excellent solvating power but can be slightly acidic. Ensure it is fresh and inhibitor-stabilized. Avoid if your compound is extremely acid-sensitive.

| Methanol / Dichloromethane | High | Use with extreme caution. Methanol is a protic nucleophile and can add to the alkyne, especially under acidic or basic conditions. Only use up to 5% MeOH with neutralized silica for very polar compounds.[2] |

  • General Tip: Always start with a less polar solvent system and gradually increase polarity. The goal is to get your compound to elute with an Rf of ~0.25-0.35 for the best separation. Avoid unnecessarily polar eluents, as they increase the risk of co-eluting impurities and interacting with the stationary phase.

Q4: What are the best practices for the long-term storage of a purified N-alkynyl azole?

A: Given their inherent instability, proper storage is crucial to prevent decomposition over time.

  • Remove all Solvents: Ensure the compound is completely dry and free of residual solvent, as traces of acidic or reactive solvents can cause degradation.

  • Use an Inert Atmosphere: Store the compound in a vial under an inert atmosphere of argon or nitrogen to protect it from air and moisture, which can cause oxidation or hydrolysis.[4]

  • Low Temperature: Store the vial at low temperatures. For short-term storage (days to weeks), -20°C is often sufficient. For long-term storage, -80°C is highly recommended.

  • Protect from Light: Many unsaturated organic compounds are light-sensitive. Store vials in the dark or wrap them in aluminum foil.

By understanding the chemical vulnerabilities of N-alkynyl azoles and proactively addressing them, you can transform purification from a source of frustration into a reliable and successful step in your research.

References

  • Reinus, B.; Kerwin, S. M. "Preparation and Utility of N-Alkynyl Azoles in Synthesis". Molecules, 2019, 24, 422. [Link]

  • ResearchGate. "Preparation and Utility of N-Alkynyl Azoles in Synthesis". ResearchGate. [Link]

  • Chemistry LibreTexts. "Reduction of Alkynes". Chemistry LibreTexts. [Link]

  • PubMed. "Recent developments in azole compounds as antibacterial and antifungal agents". National Library of Medicine. [Link]

  • Kerwin Group. "N-Alkynylazoles in Synthesis". Wix.com. [Link]

  • RSC Publishing. "Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis". Royal Society of Chemistry. [Link]

  • Povidaichyk, M. V., et al. "Unexpected Tellurohalogenation of Terminal N-Alkynyl (Alkenyl) Derivatives of 4-Functionalized Pyrazoles". ChemistryOpen, 2025. [Link]

  • Yoshida, S., et al. "Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles". Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Mao, Z.; Zeng, H. "Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles". SciSpace. [Link]

  • MDPI. "Preparation and Utility of N-Alkynyl Azoles in Synthesis". MDPI. [Link]

  • MDPI. "Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles". MDPI. [Link]

  • University of Rochester. "Chromatography: Solvent Systems For Flash Column". Department of Chemistry. [Link]

  • RSC Publishing. "An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles...". Green Chemistry. [Link]

  • Biotage. "Successful Flash Chromatography". Biotage. [Link]

Sources

Technical Support: Overcoming Low Reactivity of 1-Ethynylimidazole in CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using 1-ethynylimidazole in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This substrate presents a unique "dual-threat" to the reaction: catalyst poisoning via the imidazole nitrogen and hydrolytic instability of the N-alkynyl bond.

Core Issue Analysis: The "Imidazole Effect"

The low reactivity of 1-ethynylimidazole is rarely due to the alkyne group's intrinsic electronics. Instead, it is a result of Catalyst Sequestration .

  • Mechanism of Failure: The imidazole ring (specifically the N3 nitrogen) is a potent ligand for Cu(I). In standard conditions, the substrate coordinates to the copper catalyst, forming a stable, non-productive complex. This effectively removes the catalyst from the reaction cycle, requiring significantly higher catalyst loading or specialized ligands to overcome.

  • Secondary Risk (Hydrolysis): As an N-alkynyl azole (ynamine), 1-ethynylimidazole is acid-sensitive. Standard acidic workups or unbuffered conditions can cleave the N–C bond, destroying the starting material before the click reaction occurs.

Troubleshooting Guide (Q&A)

Q1: The reaction turns green/blue immediately and stalls. What is happening?

Diagnosis: You are observing oxidative catalyst poisoning . The green/blue color indicates the formation of Cu(II)-imidazole complexes. Imidazoles accelerate the oxidation of Cu(I) to Cu(II) by oxygen, which is catalytically inactive for CuAAC. Corrective Action:

  • Degas rigorously: Sparge solvents with Argon/Nitrogen for at least 15 minutes.

  • Increase Reductant: Increase Sodium Ascorbate loading to 5–10 equivalents relative to Copper.

  • Use a Shielding Ligand: Switch to THPTA or BTTES . These ligands stabilize Cu(I) and protect it from oxidation better than TBTA.

Q2: I see no product, but the starting material is consumed. Where did it go?

Diagnosis: Substrate Hydrolysis . 1-ethynylimidazole is an ynamine derivative. In the presence of trace acid or prolonged exposure to water without buffering, the N–C(alkyne) bond hydrolyzes, releasing imidazole and an acetylated byproduct. Corrective Action:

  • Buffer the Reaction: Do not run in unbuffered water. Use PBS (pH 7.4) or HEPES (pH 7.5) .

  • Avoid Acid: Ensure the azide partner does not introduce acidity.

  • Non-Aqueous Route: If hydrolysis persists, switch to anhydrous DMSO or DMF using CuI (Copper Iodide) and an organic base (e.g., 2,6-lutidine) instead of the aqueous CuSO4/Ascorbate system.

Q3: The reaction is sluggish even with catalyst. Should I heat it?

Diagnosis: Competitive Inhibition . Heating is risky due to the thermal instability of N-ethynyl species. The sluggishness is due to the imidazole out-competing the alkyne for the copper center. Corrective Action:

  • Do NOT Heat >40°C.

  • Saturate the Inhibitor: Increase the Cu(I) loading to 10–20 mol% .

  • Ligand Exchange: Use a ligand with a higher binding constant for Cu(I) than imidazole. BTTES is superior here because it maintains high catalytic turnover even in the presence of coordinating substrates.

Optimized Experimental Protocol

This protocol is designed to mitigate both coordination poisoning and hydrolysis.

Reagents
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES.

  • Catalyst: CuSO4 · 5H2O (freshly prepared solution).

  • Reductant: Sodium Ascorbate (freshly prepared).

  • Buffer: 100 mM HEPES or PBS, pH 7.5 (Degassed).

Step-by-Step Workflow
  • Ligand-Catalyst Pre-complexation (Critical):

    • In a separate vial, mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µmol Cu : 20 µmol THPTA).

    • Reasoning: Pre-forming the complex prevents the imidazole substrate from sequestering the "naked" copper immediately upon addition.

  • Reaction Assembly:

    • Dissolve 1-ethynylimidazole (1.0 eq) and Azide (1.0–1.2 eq) in the degassed Buffer/DMSO mixture (typically 1:1 or 1:4 depending on solubility).

    • Note: Keep the final concentration high (0.1 M – 0.2 M) to drive kinetics.

  • Initiation:

    • Add the Cu-THPTA complex (use 5–10 mol% Cu relative to alkyne).

    • Immediately add Sodium Ascorbate (20–50 mol%).

    • Flush headspace with Argon and cap tightly.

  • Monitoring:

    • Stir at Room Temperature (20–25°C) .

    • Monitor by LC-MS (neutral pH mobile phase) or TLC.

    • Endpoint: Typically 1–4 hours. If incomplete after 4 hours, add fresh Ascorbate (10 mol%).

Comparative Data: Ligand Efficiency

The table below summarizes the effect of different ligand systems on the yield of imidazole-containing click products.

Ligand SystemCu LoadingReaction TimeYieldNotes
None (Ligand-free) 10 mol%24 hrs< 15%Reaction poisoned; green precipitate formed.
TBTA 5 mol%12 hrs45-60%Poor solubility causes precipitation; slow turnover.
THPTA 5 mol%2-4 hrs> 90% Water-soluble; protects Cu(I) from imidazole chelation.
BTTES 2 mol%2-4 hrs> 95% Best for sensitive substrates; minimal cell toxicity.

Mechanism of Inhibition & Solution

The following diagram illustrates the competition between the productive catalytic cycle and the "poisoning" pathway caused by the imidazole nitrogen.

G Fig 1. Ligand Competition: THPTA/BTTES prevents imidazole from sequestering Copper. Cu Cu(I) Source ActiveCat Active Catalyst [Cu(I)-Ligand] Cu->ActiveCat + Ligand (Fast) Poisoned Poisoned Complex [Cu(I)-Imidazole] Cu->Poisoned + Substrate (N3 Binding) Ligand Accelerator Ligand (THPTA/BTTES) Substrate 1-Ethynylimidazole Substrate->Poisoned Chelates Cu Cycle Click Cycle (Product Formation) Substrate->Cycle Reacts ActiveCat->Cycle + Alkyne/Azide Poisoned->Cycle Inactive/Slow

Figure 1: The imidazole nitrogen (N3) competes with the ligand for Copper. Using a strong ligand like THPTA shifts the equilibrium toward the Active Catalyst.

References

  • Presolsi, S. I., et al. (2011). "Tailored Ligands for the Copper-Catalyzed Azide–Alkyne Cycloaddition." Journal of the American Chemical Society.[1][2]

    • Key Insight: Establishes THPTA and BTTES as superior ligands for preventing catalyst degrad
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

    • Key Insight: Detailed mechanistic review covering the inhibitory effects of coordinating solvents and substr
  • Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition." Organic Letters.

    • Key Insight: Discusses the role of heteroatom coordination (like amines/imidazoles)

Sources

Minimizing side reactions during 1-ethynylimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethynylimidazole. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize side reactions and optimize your synthetic route to this valuable building block.

Introduction

1-Ethynylimidazole is a key synthetic intermediate, prized for its unique electronic properties and its utility in click chemistry, materials science, and as a precursor for pharmacologically active compounds. However, its synthesis is not without challenges. The presence of the reactive terminal alkyne and the nucleophilic imidazole ring necessitates careful control of reaction conditions to prevent undesired side reactions. This guide provides practical, field-tested advice to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-ethynylimidazole, presented in a question-and-answer format.

Question 1: My reaction yields are consistently low, and I observe a significant amount of starting imidazole remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the N-ethynylation of imidazole is a common issue that can often be traced back to incomplete deprotonation of the imidazole, the choice of ethynylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: Imidazole has a pKa of approximately 14.5, requiring a sufficiently strong base for complete deprotonation to the imidazolide anion, which is the active nucleophile.

    • Solution:

      • Choice of Base: Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or organolithium reagents like n-butyllithium (n-BuLi). When using metal hydrides, ensure the reaction is conducted in an appropriate anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

      • Verification of Deprotonation: The deprotonation of imidazole with metal hydrides results in the evolution of hydrogen gas. Visually confirming the cessation of gas evolution can indicate the completion of this step.

  • Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the reaction rate.

    • Solution:

      • Temperature: While the deprotonation is often performed at 0 °C to room temperature, the subsequent ethynylation step may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal temperature.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Again, reaction monitoring is key to determining the point of maximum conversion.

Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my desired product. How can I prevent this?

Answer:

The formation of a dimeric byproduct is likely due to the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[1][2][3][4] This is a common side reaction when working with terminal alkynes, especially in the presence of copper catalysts and an oxidant (like atmospheric oxygen).

  • Mechanism of Glaser-Hay Coupling: This reaction involves the copper-catalyzed oxidation of the terminal alkyne to form a 1,3-diyne.

    cluster_0 Glaser-Hay Coupling Side Reaction 2 R-C≡CH 2 x 1-Ethynylimidazole R-C≡C-C≡C-R 1,4-Di(imidazol-1-yl)buta-1,3-diyne 2 R-C≡CH->R-C≡C-C≡C-R Catalyst Cu(I)/Cu(II) Catalyst O₂ (Oxidant) Catalyst->2 R-C≡CH

    Caption: Glaser-Hay coupling of 1-ethynylimidazole.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. This can be achieved using standard Schlenk line techniques.

    • Choice of Catalyst: If using a copper-catalyzed method, consider using a ligand that can modulate the reactivity of the copper center and suppress the homocoupling pathway. For instance, in some copper-catalyzed N-alkynylations, the choice of ligand is crucial.[5]

    • Alternative Synthetic Routes: If Glaser-Hay coupling remains a persistent issue, consider a synthetic strategy that avoids the use of a terminal alkyne in the key bond-forming step. For example, using a silyl-protected ethynylating agent and then deprotecting in a separate step can circumvent this problem.

Question 3: My product appears to be unstable and polymerizes upon standing or during purification. How can I handle and purify 1-ethynylimidazole?

Answer:

Terminal alkynes, particularly those activated by conjugation to a heteroaromatic ring system, can be prone to polymerization, often catalyzed by bases, light, or heat.[6][7]

  • Strategies for Stabilization and Purification:

    • Temperature Control: Keep the product cold at all stages of workup, purification, and storage. Store the purified compound in a freezer, preferably under an inert atmosphere.

    • Avoid Strong Bases: During workup, use dilute acid or buffered solutions to neutralize the reaction mixture. Avoid prolonged exposure to strong bases.

    • Purification Method:

      • Column Chromatography: If purification by column chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent) to minimize acid- or base-catalyzed decomposition on the column. Perform the chromatography quickly and at a low temperature if possible.

      • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method. However, care must be taken to avoid overheating, which can induce polymerization. The addition of a radical inhibitor (e.g., hydroquinone) to the distillation flask may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of 1-ethynylimidazole?

A1: A common and often reliable method is the copper-catalyzed N-alkynylation of imidazole with a bromoalkyne.[5] A trimethylsilyl-protected bromoalkyne can be used to prevent side reactions of the terminal alkyne, followed by a deprotection step.

Q2: How do I prepare the necessary ethynylating agent?

A2: Ethynyl Grignard reagents (e.g., ethynylmagnesium bromide) can be prepared by bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium bromide.[8][9][10][11] Alternatively, silyl-protected ethynylating agents can be synthesized and are often commercially available.

Q3: What are the best practices for handling ethynyl Grignard reagents?

A3: Ethynyl Grignard reagents are highly reactive and moisture-sensitive.[8] They should be prepared and used under strictly anhydrous and inert conditions. The concentration of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[12]

Q4: Can I use a silyl-protected ethynylating agent to avoid side reactions?

A4: Yes, this is a highly recommended strategy. Using a reagent like (trimethylsilyl)ethynylmagnesium bromide or coupling imidazole with a silyl-protected bromoalkyne can prevent the Glaser-Hay coupling and polymerization of the terminal alkyne. The silyl protecting group can then be removed in a subsequent step.

Q5: What are the common methods for deprotecting a trimethylsilyl (TMS) group from the alkyne?

A5: The TMS group can be selectively removed under mild conditions. Common methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.[13]

  • Base-catalyzed methanolysis: Potassium carbonate or potassium fluoride in methanol can also be used.[14]

Recommended Experimental Protocol: Two-Step Synthesis of 1-Ethynylimidazole via a Silyl-Protected Intermediate

This protocol minimizes common side reactions by employing a trimethylsilyl (TMS) protecting group for the alkyne.

Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)-1H-imidazole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 1-2 hours).

  • N-Alkynylation: Re-cool the mixture to 0 °C and add a solution of (bromoethynyl)trimethylsilane (1.2 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-((trimethylsilyl)ethynyl)-1H-imidazole.

Step 2: Deprotection to 1-Ethynylimidazole

  • Reaction Setup: Dissolve the purified 1-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq) in methanol in a round-bottom flask.

  • Deprotection: Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or GC-MS until the starting material is consumed.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).

  • Purification and Storage: Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at a low temperature. The resulting 1-ethynylimidazole should be stored in a freezer under an inert atmosphere.

Summary of Reagents and Conditions
StepReagentsBaseSolventTemperatureTypical Reaction Time
1Imidazole, (Bromoethynyl)trimethylsilaneNaHAnhydrous THF0 °C to RT12-16 hours
21-((Trimethylsilyl)ethynyl)-1H-imidazoleK₂CO₃MethanolRoom Temperature1-3 hours

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common issues in 1-ethynylimidazole synthesis.

cluster_0 Troubleshooting Workflow Start Low Yield or No Reaction CheckDeprotonation Check Deprotonation (Base Strength, Anhydrous Conditions) Start->CheckDeprotonation CheckEthynylatingAgent Evaluate Ethynylating Agent (Reactivity, Purity) CheckDeprotonation->CheckEthynylatingAgent OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckEthynylatingAgent->OptimizeConditions SideReaction Significant Side Products Observed Dimerization Dimerization (Glaser-Hay Coupling)? SideReaction->Dimerization Polymerization Polymerization? SideReaction->Polymerization InertAtmosphere Use Strict Inert Atmosphere Dimerization->InertAtmosphere UseProtectedAlkyne Switch to Silyl-Protected Alkyne Dimerization->UseProtectedAlkyne PurificationIssues Handle with Care during Purification (Low Temp, Deactivated Silica) Polymerization->PurificationIssues

Caption: A troubleshooting decision tree for 1-ethynylimidazole synthesis.

References

  • Machado, P., et al. (2021).
  • Wong, L. C., et al. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives.
  • LookChem. (n.d.). ETHYNYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735.
  • Beilstein Journal of Organic Chemistry. (2024). Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. Beilstein Journal of Organic Chemistry, 20, 544-552.
  • MDPI. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529.
  • Kerwin, S. M., et al. (2017). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 22(12), 2149.
  • ResearchGate. (n.d.). Synthesis of 1‐vinylimidazole from imidazole and acetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Retrieved from [Link]

  • ACS Publications. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(13), 5148–5153.
  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29284-29291.
  • ResearchGate. (2018). N-(Trimethylsilyl)imidazole. Retrieved from [Link]

  • ResearchGate. (2019). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Retrieved from [Link]

  • NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

  • Scilit. (n.d.). Generation of Ethynyl‐Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargylic Alcohols and Analogues. Retrieved from [Link]

  • MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 13(1), 4.
  • RSC Publishing. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Retrieved from [Link]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5002.
  • PubMed. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. Pharmaceuticals (Basel), 13(3), 37.
  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Conjugated polymers developed from alkynes. Retrieved from [Link]

  • Beilstein Journals. (2024). Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • NIH. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]

  • NIH. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

Sources

Storage conditions to prevent degradation of 1-ethynyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethynyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here you will find in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 1-ethynyl-1H-imidazole?

To ensure the long-term stability of 1-ethynyl-1H-imidazole, it is crucial to control the storage environment. The molecule's imidazole ring and terminal alkyne group are susceptible to degradation through several pathways, including oxidation, hydrolysis, and polymerization.

Based on the general stability of imidazole and acetylenic compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerLowering the temperature minimizes the rate of potential degradation reactions, including dimerization or polymerization of the reactive ethynyl group.
Atmosphere Inert gas (Argon or Nitrogen)The imidazole moiety can be susceptible to oxidation.[1] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2]
Light Amber vial or in the darkImidazole derivatives can be sensitive to photodegradation, especially in solution.[1] Protection from light is a critical preventative measure.
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric moisture and oxygen.[2][3] A container with a PTFE-lined cap is recommended to prevent reaction with the cap liner.
Q2: Can I store 1-ethynyl-1H-imidazole at room temperature for short periods?

While imidazoles are generally stable at room temperature in closed containers for short durations, the presence of the highly reactive ethynyl group in 1-ethynyl-1H-imidazole increases its potential for instability.[4] For short-term storage (e.g., during the course of an experiment), it is advisable to keep the compound in a desiccator, under an inert atmosphere if possible, and away from direct light and heat sources. However, for any period longer than a few hours, refrigeration is recommended.

Q3: What are the primary degradation pathways for 1-ethynyl-1H-imidazole?

The primary degradation pathways for 1-ethynyl-1H-imidazole are inferred from the reactivity of its constituent functional groups:

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[1]

  • Hydrolysis: Although many imidazoles are hydrolytically stable, prolonged exposure to moisture should be avoided, as it can lead to the hydration of the ethynyl group or other reactions.[2][5]

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or certain metal catalysts. This can lead to the formation of a complex mixture of oligomers and polymers.

  • Dimerization: Acetylenic compounds can undergo dimerization reactions.

Q4: Is 1-ethynyl-1H-imidazole sensitive to moisture?

Yes, compounds with reactive functional groups like terminal alkynes and imidazoles should be considered moisture-sensitive.[2] Moisture can contribute to hydrolysis and other degradation pathways. Therefore, it is essential to handle the compound in a dry environment and store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Troubleshooting Guide

This section addresses common problems that may indicate degradation of your 1-ethynyl-1H-imidazole sample.

Problem: My 1-ethynyl-1H-imidazole has changed color (e.g., turned yellow or brown). What should I do?

A change in color is a common indicator of chemical degradation. This is likely due to the formation of oligomeric or polymeric impurities resulting from the reaction of the ethynyl group.

Immediate Actions:

  • Assess the extent of the discoloration. A slight tint may indicate minimal degradation, while a significant color change suggests substantial impurity.

  • Perform a purity check. A simple analytical test, such as ¹H NMR or TLC, can help determine the extent of degradation.

Corrective Measures:

  • If the purity is still acceptable for your application, you may be able to proceed with your experiment, but be aware of the potential for altered reactivity or the introduction of impurities into your reaction.

  • For high-purity requirements, purification by column chromatography or recrystallization may be necessary.

  • If the sample is heavily degraded, it is best to discard it and obtain a fresh batch.

Problem: I see unexpected peaks in the ¹H NMR spectrum of my sample.

The appearance of new signals in the ¹H NMR spectrum is a clear sign of impurity formation.

Troubleshooting Steps:

  • Analyze the new peaks. Compare the new signals to known spectra of potential degradation products if available. Broad humps in the baseline may suggest the presence of polymeric material.

  • Correlate with storage conditions. Review how the sample was stored. Improper storage (e.g., exposure to air, light, or elevated temperatures) is a likely cause.

Workflow for Investigating Potential Degradation:

A flowchart for troubleshooting suspected degradation of 1-ethynyl-1H-imidazole.

Experimental Protocols

Protocol: Rapid Purity Assessment by ¹H NMR

This protocol provides a quick method to assess the purity of your 1-ethynyl-1H-imidazole sample.

Materials:

  • 1-ethynyl-1H-imidazole sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Accurately weigh approximately 1-2 mg of your 1-ethynyl-1H-imidazole sample and place it in a clean, dry NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

  • Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analyze the spectrum for the presence of unexpected peaks. The presence of new signals, particularly a decrease in the integration of the ethynyl proton signal relative to the imidazole protons, can indicate degradation.

References

  • University of Washington. (2025). Imidazole. Retrieved from [Link]

  • Cîrîc, A., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules, 27(15), 5013.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Toth, F., et al. (2020). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. ACS Sustainable Chemistry & Engineering, 8(33), 12563-12573.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
  • Sargorovschi, V., et al. (2010). Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. Chemistry Journal of Moldova, 5(1), 36-56.
  • PubChem. (n.d.). 4-ethynyl-1H-imidazole. Retrieved from [Link]

  • Verevkin, S. P., et al. (2018). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Thermochimica Acta, 667, 137-144.
  • BOC. (n.d.). Facts About Acetylene. Retrieved from [Link]

  • The Safe Transport, Use and Storage of Acetylene Cylinders. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethylimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]

  • Gabrielsen, J., et al. (2014). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 53(49), 18892-18900.
  • Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Retrieved from [Link]

  • Rochford, J., et al. (2012). Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Plath, M., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(10), 2248-2263.
  • Storemasta. (2025). Oxygen and acetylene cylinder storage requirements. Retrieved from [Link]

  • Al-Malaika, S., et al. (2021). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. Polymers, 13(21), 3786.
  • Felber, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 123(8), 1505-1513.
  • Migowska, N., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 54693-54702.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved from [Link]

  • Li, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air, 4(5), 324-333.
  • Quora. (2022). Can I store acetylene and oxygen in my gas cylinder?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Cysteine Targeting with Ethynyl Imidazole Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethynyl imidazole warheads for cysteine targeting. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the nuances of pH optimization in your experiments. Our goal is to empower you with the knowledge to achieve optimal reactivity and selectivity for your covalent inhibitors.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with ethynyl imidazole warheads and pH-dependent cysteine targeting.

Q1: Why is pH so critical when targeting cysteine with an ethynyl imidazole warhead?

A1: The reactivity of the cysteine thiol group is highly dependent on its protonation state. The thiol (R-SH) is weakly nucleophilic, while its deprotonated form, the thiolate anion (R-S⁻), is significantly more nucleophilic and readily attacks electrophilic warheads. The pKa of a typical cysteine thiol is around 8.3-8.6, meaning that at physiological pH (~7.4), only a small fraction exists as the reactive thiolate.[1] By increasing the pH, you shift the equilibrium towards the thiolate, thereby increasing the reaction rate. However, excessively high pH can lead to off-target reactions and compound instability. Therefore, finding the optimal pH is a crucial balancing act.

Q2: How does the imidazole group in the warhead influence the reaction?

A2: The imidazole group serves a dual role. Firstly, its electron-donating properties can modulate the electrophilicity of the ethynyl group, potentially reducing its intrinsic reactivity compared to more electron-deficient alkynes. This can be advantageous for achieving greater selectivity, as a less reactive warhead is less likely to engage in off-target reactions. Secondly, the imidazole group itself has a pKa of approximately 7.0 for its conjugate acid (the imidazolium ion).[2] This means that around physiological pH, the protonation state of the imidazole can change, which may influence the local microenvironment of the reaction and the warhead's electronic properties.

Q3: What is the proposed mechanism for the reaction between an ethynyl imidazole warhead and a cysteine residue?

A3: The reaction proceeds via a nucleophilic attack of the cysteine thiolate on one of the sp-hybridized carbons of the ethynyl group. This is a type of Michael-like addition to an activated alkyne. The imidazole ring, being a heteroaromatic system, influences the electron density of the alkyne, making it susceptible to this attack. The reaction is pH-dependent primarily because the concentration of the nucleophilic thiolate is pH-dependent.

Mechanism cluster_0 pH-Dependent Equilibrium cluster_1 Nucleophilic Attack Cys-SH Cysteine (Thiol) R-SH Cys-S- Cysteine (Thiolate) R-S⁻ Cys-SH->Cys-S- pKa ~ 8.5 Cys-S-->Cys-SH Warhead Ethynyl Imidazole Warhead Im-C≡C-R' Cys-S-->Warhead Nucleophilic Attack H+ H⁺ Adduct Covalent Adduct Warhead->Adduct pH_Optimization_Workflow A Prepare Reactions (Protein + Inhibitor) B Vary pH of Buffer (e.g., 6.5 to 9.0) A->B C Incubate at Constant Temperature B->C D Quench and Run SDS-PAGE C->D E Stain and Image Gel D->E F Analyze Band Shift or Fluorescence E->F G Identify Optimal pH F->G

Caption: Workflow for determining the optimal pH for covalent labeling.

Protocol 2: Kinetic Analysis of Covalent Inhibition using Mass Spectrometry

This protocol allows for the quantitative determination of the rate of covalent modification at different pH values.

Materials:

  • Purified target protein.

  • Ethynyl imidazole inhibitor.

  • Buffers at the desired pH values.

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Set up a series of reactions, each with the same concentration of protein and inhibitor in a specific pH buffer.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction and quench it (e.g., by adding formic acid to a final concentration of 0.1%).

  • Analyze the quenched samples by LC-MS to determine the ratio of unmodified to modified protein.

  • Plot the percentage of modified protein as a function of time for each pH.

  • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) at each pH.

  • The pH that yields the highest k_obs is the optimal pH for the reaction.

Data Presentation

The following table provides a hypothetical example of how to present your pH optimization data.

pHk_obs (min⁻¹)Percent Labeling (at 60 min)
6.50.00526%
7.00.01251%
7.50.03588%
8.00.04894%
8.50.05195%
9.00.045 (compound degradation observed)92%

References

  • Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. Biochemistry, 48(48), 11435–11437. [Link]

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Journal of the American Chemical Society, 142(38), 16235–16248. [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 157-170. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(9), 1071-1083. [Link]

  • Imidazole - Wikipedia. [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 56(27), 3467–3483. [Link]

Sources

Validation & Comparative

Characteristic IR Absorption Bands of the N-Ethynyl Group: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the realm of medicinal chemistry and covalent inhibitor design, the N-ethynyl group (


) has emerged as a high-value synthon. Unlike its ubiquitous carbon-bound counterpart (the C-ethynyl group found in standard terminal alkynes), the N-ethynyl moiety offers unique electronic properties utilized in ynamines  and ynamides . These functional groups serve as versatile handles for bioorthogonal click chemistry and as latent electrophiles in targeted protein degradation.

For researchers, distinguishing the N-ethynyl group from standard alkynes or nitriles using Infrared (IR) Spectroscopy is critical for rapid structural validation. This guide objectively compares the IR spectral fingerprint of the N-ethynyl group against its primary alternatives, providing experimental protocols and mechanistic insights to ensure rigorous characterization.

Spectral Fingerprint Analysis: N-Ethynyl vs. Alternatives

The identification of the N-ethynyl group relies on detecting two coupled vibrations: the stretching of the triple bond (


) and the stretching of the terminal acetylenic proton (

).
Comparative IR Data Table

The following table summarizes the characteristic absorption bands, highlighting the critical intensity differences driven by heteroatom polarization.

Functional GroupStructure

Frequency (cm⁻¹)

Intensity

Frequency (cm⁻¹)
Mechanism of Difference
N-Ethynyl (Ynamide)

2130 – 2180 Medium to Strong 3280 – 3320 N-atom polarization increases dipole moment change (

).
C-Ethynyl (Alkyne)

2100 – 2140Weak (often dormant)3260 – 3330Low polarity of C-C bond results in weak IR activity.
Nitrile (Cyano)

2210 – 2260Variable (Med-Strong)N/ADistinct frequency shift; lacks C-H stretch.
Internal Ynamine

2200 – 2250Very StrongN/AStrong resonance donation from N into

-system.
The Mechanistic Insight: Why Intensity Matters

While the frequency of the N-ethynyl stretch overlaps with standard alkynes, the intensity is the diagnostic discriminator.

  • C-Ethynyl (Standard): The

    
     bond has a minimal dipole moment. During vibration, the change in dipole (
    
    
    
    ) is negligible, resulting in a weak or sometimes invisible IR band.
  • N-Ethynyl (Polarized): The nitrogen atom, particularly in ynamides (where N is conjugated to a carbonyl or sulfonyl group), creates a significant dipole across the alkyne axis. The resonance interaction (

    
    ) polarizes the triple bond. Consequently, the vibrational mode induces a large 
    
    
    
    , appearing as a distinct, medium-to-strong peak .

Visualization of Electronic Effects

To understand the spectral shift and intensity enhancement, we must visualize the electronic coupling between the nitrogen lone pair and the alkyne


-system.

ElectronicEffects cluster_0 Ynamide/Ynamine System N_Atom Nitrogen Atom (Lone Pair Donor) Alkyne_Pi Alkyne π-System (Acceptor) N_Atom->Alkyne_Pi Resonance (n -> π*) Dipole Increased Dipole Moment (μ) Alkyne_Pi->Dipole Polarization IR_Signal IR Intensity Enhancement Dipole->IR_Signal Large dμ/dq

Figure 1: Mechanistic pathway showing how nitrogen resonance donation polarizes the alkyne bond, directly translating to increased IR signal intensity compared to carbon-only alkynes.

Experimental Protocol: Rigorous Characterization

To ensure reproducibility and distinguish the N-ethynyl group from contaminants (like nitriles or water), follow this self-validating protocol.

Sample Preparation
  • Solid Samples: Use ATR (Attenuated Total Reflectance) .

    • Why: KBr pellets can absorb moisture. The O-H stretch of water (~3400 cm⁻¹) can obscure the critical

      
       stretch (~3300 cm⁻¹). ATR minimizes environmental moisture interference.
      
  • Liquid/Solution: Use CCl₄ or CHCl₃ cells (0.1 mm path length).

    • Caution: Avoid protic solvents (MeOH, EtOH) which will completely mask the

      
       region.
      
Step-by-Step Workflow
  • Background Scan: Acquire a background spectrum of the clean ATR crystal or pure solvent.

  • Acquisition: Collect the sample spectrum (Resolution: 4 cm⁻¹, Scans: 16-32).

  • Region 1 Check (3300 cm⁻¹):

    • Look for a sharp peak at 3280–3320 cm⁻¹.

    • Validation: If the peak is broad, it is likely O-H or N-H (contaminant). If it is sharp, it is

      
      .
      
  • Region 2 Check (2100–2200 cm⁻¹):

    • Look for a band at 2130–2180 cm⁻¹.

    • Decision Gate:

      • Weak/Absent: Likely C-ethynyl (standard alkyne).

      • Medium/Strong: Confirms N-ethynyl (Ynamide/Ynamine).

  • Isotopic Validation (Optional but Recommended):

    • Exchange the acetylenic proton with Deuterium (

      
       shake).
      
    • Result: The

      
       band at 3300 cm⁻¹ should disappear and shift to ~2500 cm⁻¹ (
      
      
      
      ). This confirms the proton is acetylenic and not an amide N-H.

Diagnostic Decision Tree

Use this logic flow to interpret your spectra during compound screening.

DecisionTree Start Start: Analyze Unknown Spectrum Check_3300 Sharp Peak at ~3300 cm⁻¹? Start->Check_3300 Check_2150 Peak at 2100-2200 cm⁻¹? Check_3300->Check_2150 Yes Result_Nitrile Nitrile (CN) (No H-stretch) Check_3300->Result_Nitrile No (Look for ~2250) Check_Intensity Intensity of 2100-2200 Band? Check_2150->Check_Intensity Yes Result_C_Alkyne Standard Alkyne (C-C≡C-H) Check_2150->Result_C_Alkyne No/Very Weak Check_Intensity->Result_C_Alkyne Weak Result_N_Ethynyl N-Ethynyl (N-C≡C-H) Check_Intensity->Result_N_Ethynyl Medium/Strong

Figure 2: Logic gate for differentiating N-ethynyl compounds from standard alkynes and nitriles based on spectral features.

References

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][1][2][3][4][5][6][7][8]

  • National Institute of Standards and Technology (NIST). (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Functional Group Frequency Tables. Retrieved from [Link][2][4][5]

  • UCLA Chemistry. (n.d.). Characteristic IR Absorption Table. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Data of 1-Ethynyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethynyl-Substituted Imidazoles

1-ethynyl-1H-imidazole is a molecule of interest in medicinal chemistry, valued for its role in the development of targeted covalent inhibitors. The ethynyl group provides a reactive center that can form covalent bonds with specific amino acid residues, such as cysteine, in target proteins. A precise understanding of the electronic structure of this compound is paramount for modulating its reactivity and specificity. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides critical insights into the carbon framework of a molecule, revealing subtle electronic changes induced by substituent groups. This guide will dissect the ¹³C NMR spectrum of 1-ethynyl-1H-imidazole, comparing it with structurally related analogs to provide a comprehensive understanding of its spectral features.

Comparative Analysis of ¹³C NMR Chemical Shifts

The introduction of an ethynyl group at the N-1 position of the imidazole ring induces significant changes in the chemical shifts of the ring carbons compared to the parent imidazole and its saturated or vinyl analogs. These shifts are a direct consequence of the substituent's electronic properties, namely its inductive and anisotropic effects.

To illustrate these effects, the experimental ¹³C NMR data for imidazole, 1-vinylimidazole, and 1-ethylimidazole are presented alongside predicted data for 1-ethynyl-1H-imidazole and experimental data for ethynylbenzene. The predicted values for 1-ethynyl-1H-imidazole were obtained using an online NMR prediction tool.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Substituent Carbons (ppm)
Imidazole135.9122.0122.0-
1-Ethynyl-1H-imidazole (Predicted)137.5129.5118.979.8 (C≡CH), 76.5 (C≡CH)
1-Vinylimidazole136.7129.5117.0130.4 (-CH=), 101.3 (=CH₂)
1-Ethylimidazole137.2128.8118.742.1 (-CH₂-), 15.8 (-CH₃)
Ethynylbenzene122.8 (C-ipso)128.4 (C-ortho)128.8 (C-meta)83.7 (C≡C-Ph), 77.4 (≡C-H)

Analysis of Spectral Data:

  • C2 Carbon: The C2 carbon, situated between the two nitrogen atoms, is the most deshielded carbon in the imidazole ring. In 1-ethynyl-1H-imidazole, the predicted chemical shift of C2 is slightly downfield compared to imidazole, suggesting a modest electron-withdrawing effect from the ethynyl group. This is comparable to the effect observed for the vinyl and ethyl substituents.

  • C4 and C5 Carbons: The most significant changes are observed at the C4 and C5 positions. The ethynyl group causes a noticeable downfield shift at C4 and an upfield shift at C5 relative to the parent imidazole. This pattern is indicative of the complex interplay of inductive and resonance effects of the sp-hybridized ethynyl moiety. The vinyl group in 1-vinylimidazole shows a similar trend.

  • Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group are predicted to resonate at approximately 79.8 ppm and 76.5 ppm. These chemical shifts are characteristic of terminal alkyne carbons and are influenced by the anisotropic magnetic field generated by the circulating π-electrons of the triple bond. For comparison, the acetylenic carbons in ethynylbenzene appear at 83.7 ppm and 77.4 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for compounds such as 1-ethynyl-1H-imidazole, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.

1. Sample Preparation:

  • Analyte: 1-ethynyl-1H-imidazole (or comparative compound).

  • Mass: Accurately weigh approximately 20-50 mg of the compound. The higher concentration is beneficial for the less sensitive ¹³C nucleus.[1]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should be free of impurities that could interfere with the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Procedure: Dissolve the sample in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: ¹³C

  • Technique: Proton-decoupled ¹³C NMR. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[2]

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of acquiring a ¹³C NMR spectrum, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_params Set Acquisition Parameters insert_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Analyze Spectrum reference->analyze

Caption: Standard workflow for ¹³C NMR spectroscopy.

Structural Comparison and Substituent Effects

The diagram below illustrates the structural relationship between 1-ethynyl-1H-imidazole and its comparative analogs, highlighting the key substituent at the N-1 position.

structural_comparison cluster_derivatives N-1 Substituted Imidazoles imidazole Imidazole H ethynyl 1-Ethynyl-1H-imidazole -C≡CH imidazole:s->ethynyl:n Ethynylation vinyl 1-Vinylimidazole -CH=CH₂ imidazole:s->vinyl:n Vinylation ethyl 1-Ethylimidazole -CH₂CH₃ imidazole:s->ethyl:n Ethylation

Caption: N-1 substituents on the imidazole ring.

Conclusion

The ¹³C NMR spectrum of 1-ethynyl-1H-imidazole, when compared with related imidazole derivatives, provides a clear picture of the electronic influence of the ethynyl group. The characteristic shifts observed, particularly at the C4, C5, and the acetylenic carbons, serve as valuable diagnostic markers for the structural confirmation of this and similar compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, essential for unambiguous structure elucidation and for building a comprehensive understanding of the structure-activity relationships in the development of novel therapeutics.

References

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Guide to the Reactivity of 1-Ethynylimidazole and Propargyl Amides for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the success of synthesis and the ultimate efficacy of the final product. Among the myriad of functional groups available, terminal alkynes stand out for their versatility, particularly in the realm of click chemistry, bioconjugation, and metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key terminal alkynes: 1-ethynylimidazole and propargyl amides. By delving into their electronic properties and performance in crucial chemical transformations, this document aims to equip scientists with the field-proven insights necessary to make informed decisions in their experimental designs.

At a Glance: Structural and Electronic Distinctions

The reactivity of a terminal alkyne is intrinsically linked to the electronic nature of its substituent. In the case of 1-ethynylimidazole and propargyl amides, the imidazole and amide functionalities impart distinct electronic characteristics to the alkyne moiety, thereby governing their behavior in chemical reactions.

1-Ethynylimidazole features an ethynyl group directly attached to a nitrogen atom of the imidazole ring. The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The lone pair of the nitrogen atom adjacent to the alkyne can, to some extent, donate electron density to the alkyne. However, the overall aromatic character and the presence of the second nitrogen atom give the imidazole ring a nuanced electronic profile, capable of acting as both a π-donor and a σ-acceptor.

Propargyl amides , with the general structure R-C(O)NH-CH₂-C≡CH, possess an amide functionality separated from the alkyne by a methylene spacer. The amide group is a well-established electron-withdrawing group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This inductive effect, transmitted through the methylene group, influences the electron density of the alkyne.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Figure 1: Structural comparison of 1-ethynylimidazole and a generic propargyl amide.

Comparative Reactivity Analysis

A direct comparison of the reactivity of these two alkynes reveals subtle but significant differences, particularly in the context of the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forging stable triazole linkages, with broad applications in drug discovery, bioconjugation, and materials science. The rate of this reaction is sensitive to the electronic nature of the alkyne.

Experimental evidence suggests that propargyl amides (propiolamides) exhibit slightly higher reactivity in CuAAC reactions compared to standard unactivated alkynes, such as those derived from simple propargyl building blocks .[1] This enhanced reactivity is particularly advantageous when working with low concentrations of reagents, a common scenario in biological labeling experiments.[1] The electron-withdrawing nature of the amide group is thought to facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

While direct kinetic data for 1-ethynylimidazole in CuAAC is less prevalent in the literature, the electronic properties of the imidazole ring suggest a reactivity profile that is generally comparable to or slightly less than that of propargyl amides. The imidazole moiety is not as strongly electron-withdrawing as an amide, which may result in a slightly slower rate of copper acetylide formation.

Table 1: Qualitative Comparison of Reactivity in CuAAC

Feature1-EthynylimidazolePropargyl AmidesRationale
Relative Reactivity GoodExcellentThe electron-withdrawing amide group in propargyl amides enhances the rate of CuAAC, especially at low concentrations.[1]
Side Reactions Generally lowProne to Michael addition under certain conditionsThe electron-deficient nature of the alkyne in propargyl amides can make them susceptible to nucleophilic attack.[1]
Solubility Generally good in polar solventsVaries with the 'R' groupThe imidazole moiety enhances water solubility.

dot graph CuAAC_Mechanism { graph [splines=true, overlap=false, nodesep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

} dot Figure 2: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Nucleophilic Addition Reactions

The electron density of the alkyne triple bond dictates its susceptibility to nucleophilic attack. Alkynes bearing electron-withdrawing groups are more electrophilic and, therefore, more reactive towards nucleophiles.

In this context, propargyl amides are generally more reactive towards nucleophilic addition than 1-ethynylimidazole . The electron-withdrawing amide group polarizes the alkyne, making the terminal carbon more susceptible to attack by nucleophiles such as thiols, amines, and alcohols. This enhanced reactivity can be harnessed for various bioconjugation strategies but also introduces the potential for undesired side reactions, as noted in Table 1.[1]

Metal-Catalyzed Cross-Coupling Reactions

Reactions such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, are fundamental in organic synthesis. The efficiency of these reactions can be influenced by the acidity of the terminal alkyne's C-H bond, as deprotonation is a key step in the formation of the active copper acetylide intermediate.

The acidity of a terminal alkyne is increased by the presence of electron-withdrawing groups. Therefore, it is expected that propargyl amides would exhibit a slightly lower pKa for the acetylenic proton compared to 1-ethynylimidazole , potentially leading to faster rates in Sonogashira coupling reactions under certain conditions.

Experimental Protocols

To provide a practical context for the discussed reactivities, detailed, step-by-step methodologies for key experiments are presented below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure adaptable for both 1-ethynylimidazole and propargyl amides.

Materials:

  • Alkyne (1-ethynylimidazole or propargyl amide)

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

dot graph Protocol_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Figure 3: Experimental workflow for a typical CuAAC reaction.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol provides a general method for the coupling of terminal alkynes with aryl halides.

Materials:

  • Terminal alkyne (1-ethynylimidazole or propargyl amide)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is then concentrated, and the residue is purified by column chromatography.

Conclusion and Future Perspectives

The choice between 1-ethynylimidazole and propargyl amides as terminal alkyne building blocks depends on the specific requirements of the synthetic strategy.

  • Propargyl amides are the preferred choice when a slightly higher reaction rate in CuAAC is desired, particularly in applications where reagent concentrations are low. However, researchers must be mindful of the potential for Michael addition side reactions.

  • 1-Ethynylimidazole offers a good balance of reactivity and stability, with the added benefit of potentially enhanced aqueous solubility due to the imidazole moiety. It is a robust and reliable building block for a wide range of applications.

The field of bioconjugation and drug development is continually evolving, with an increasing demand for highly efficient and selective chemical transformations. A deeper quantitative understanding of the kinetics of these and other terminal alkynes in various "click" and cross-coupling reactions will undoubtedly fuel further innovation. Future studies focusing on direct, side-by-side kinetic comparisons under biologically relevant conditions will be invaluable in guiding the rational design of next-generation therapeutics and molecular probes.

References

  • ACS Med. Chem. Lett.2012 , 3, 9, 745–748.

Sources

A Senior Application Scientist's Guide to Validating Covalent Adduct Formation with Cysteine using MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) marks a significant strategic shift. By forming a stable, covalent bond with a target protein, these molecules can achieve prolonged pharmacodynamic effects and high potency, often against challenging targets.[1][2] Among the nucleophilic amino acids, cysteine, with its reactive thiol group and relatively low abundance, presents an ideal target for achieving selectivity and minimizing off-target effects.[3] However, the very nature of this irreversible binding necessitates rigorous and unambiguous validation of the covalent adduct formation.

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for confirming and characterizing covalent adducts with cysteine residues. We will delve into the causality behind experimental choices, compare key workflows, and provide actionable protocols, empowering researchers to generate high-confidence data for their covalent inhibitor programs.

The Central Challenge: Proving the Covalent Link

The fundamental goal is to demonstrate that a compound of interest has formed a specific and stable covalent bond with a cysteine residue on the target protein. Mass spectrometry (MS) is the cornerstone technology for this validation, primarily by detecting the precise mass increase in the protein or its constituent peptides corresponding to the addition of the covalent ligand.[1]

Key Questions to Address:
  • Did the compound bind? (Confirmation of adduct formation)

  • Where did it bind? (Site of modification)

  • How much of the protein is modified? (Stoichiometry of binding)

  • How specific is the binding? (On-target vs. off-target analysis)

  • How fast does the binding occur? (Kinetic analysis)

Comparative Analysis of MS-Based Workflows

The choice of an MS-based workflow depends on the specific question being asked, the available instrumentation, and the stage of the drug discovery project. The two primary approaches are Intact Protein Analysis (Top-Down/Middle-Down) and Peptide-Centric Analysis (Bottom-Up) .

FeatureIntact Protein AnalysisPeptide-Centric Analysis (Bottom-Up)
Primary Application Initial screening, stoichiometry determination, kinetic analysisPrecise localization of modification site, multiplexed analysis
Sample Preparation Minimal, desaltingProtein digestion (e.g., with trypsin)
Instrumentation ESI-TOF, MALDI-TOF, OrbitrapLC-MS/MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole)
Key Output Mass shift of the intact proteinIdentification and fragmentation of the modified peptide
Strengths - Fast analysis time[4]- Clear determination of stoichiometry- Suitable for high-throughput screening[2][4]- Pinpoints the exact cysteine residue modified- Higher sensitivity for low-level modifications- Can be used for proteome-wide selectivity profiling
Limitations - Does not identify the site of modification- Can be challenging for large, complex proteins- More complex sample preparation- Potential for incomplete digestion or modification loss- Data analysis can be more complex
Intact Protein Analysis: The First Line of Evidence

This approach involves analyzing the entire protein with the covalently bound inhibitor. The key advantage is the straightforward interpretation: an increase in the protein's molecular weight corresponding to the mass of the inhibitor confirms adduct formation.

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis A Incubate Protein with Inhibitor B Quench Reaction A->B C Desalt Sample (e.g., SPE) B->C D Infuse into Mass Spectrometer (ESI or MALDI) C->D E Acquire Full MS Spectrum D->E F Deconvolute Spectrum E->F G Compare Mass of Modified vs. Unmodified Protein F->G H Determine Stoichiometry G->H

Caption: Workflow for Intact Protein Analysis of Covalent Adducts.

  • Incubation: Incubate the target protein (e.g., 5-10 µM) with the covalent inhibitor (e.g., 10-50 µM) in a suitable buffer at a controlled temperature (e.g., 25°C or 37°C) for a defined time course (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and an unmodified protein control.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., excess N-acetylcysteine) or by acidification (e.g., adding formic acid to a final concentration of 0.1-1%).

  • Desalting: Use a solid-phase extraction (SPE) based method, such as a C4 or C8 cartridge, to rapidly desalt the protein sample and remove non-reacted inhibitor. This step is crucial for high-quality ESI-MS data.

  • MS Acquisition: Analyze the desalted protein by ESI-TOF or an equivalent high-resolution mass spectrometer. Acquire data in the positive ion mode over a mass range appropriate for the expected charge states of the protein.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated protein with the unmodified control. The mass difference should correspond to the molecular weight of the inhibitor. The relative intensities of the modified and unmodified protein peaks can be used to calculate the percentage of modification.

Peptide-Centric Analysis: Pinpointing the Site of Modification

While intact mass analysis confirms if binding occurred, it doesn't reveal where. For this, we turn to bottom-up proteomics. The protein-inhibitor adduct is proteolytically digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis A Form Protein-Inhibitor Adduct B Denature, Reduce, and Alkylate A->B C Proteolytic Digestion (e.g., Trypsin) B->C D Separate Peptides by LC C->D E Acquire MS1 Scan (Precursor Ions) D->E F Select Modified Peptide for Fragmentation (MS/MS) E->F G Acquire MS2 Scan (Fragment Ions) F->G H Database Search with Variable Modification G->H I Identify Modified Peptide H->I J Validate MS/MS Spectrum I->J

Caption: Workflow for Peptide-Centric Analysis to Identify Modification Sites.

  • Adduct Formation and Alkylation:

    • Incubate the target protein with the inhibitor as described for the intact analysis.

    • Denature the protein (e.g., with 8 M urea or 6 M guanidine HCl).

    • Crucially, alkylate the remaining free cysteines with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM). This prevents disulfide bond scrambling and differentiates the inhibitor-modified cysteine from unmodified ones. The mass of this alkylating group will be different from the inhibitor.

  • Digestion: Dilute the denatured protein solution to reduce the denaturant concentration (e.g., to <1 M urea) and digest with a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture (e.g., with formic acid) and desalt using a C18 SPE cartridge.

    • Inject the peptides onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Set up a data-dependent acquisition (DDA) method. The MS1 scan will detect the precursor ions of all peptides. The instrument will then select the most intense ions for fragmentation (MS2).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the sequence of the target protein.

    • Specify the mass of the covalent inhibitor as a variable modification on cysteine. Also, specify the mass of the alkylating agent (e.g., +57.021 Da for IAM) as a variable modification on cysteine.

    • The software will identify peptides where the mass shift corresponds to the inhibitor. Manual validation of the MS/MS spectrum is essential to confirm the sequence and the localization of the modification on the cysteine residue.

Interpreting the MS/MS Data: A Self-Validating System

The trustworthiness of the data hinges on the quality of the MS/MS spectrum of the modified peptide. A high-quality spectrum provides a self-validating system for the modification site.

  • Fragment Ions: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone breaks at predictable locations, generating b- and y-type fragment ions.

  • Site Localization: The presence of a series of b- and y-ions that "bracket" the modified cysteine residue provides unambiguous evidence for the site of modification. For example, if a y-ion containing the cysteine shows the mass of the adduct, while the next y-ion in the series (which does not contain the cysteine) does not, this localizes the modification.

  • Reporter Ions: Some covalent warheads are themselves labile in the mass spectrometer and can produce characteristic "reporter" ions upon fragmentation.[5] Observing these specific fragment masses in the MS/MS spectrum, which are independent of the peptide sequence, provides an additional layer of confidence in adduct identification.[5]

Advanced Applications and Alternative Approaches

Quantitative and Kinetic Analysis

Mass spectrometry is not just for qualitative confirmation; it's a powerful quantitative tool. By monitoring the signal intensity of the modified versus unmodified protein or peptide over time, one can determine the kinetics of covalent bond formation.[2][6] This is often expressed as the second-order rate constant, kinact/Ki, which is a more informative metric for covalent inhibitors than a simple IC50 value.[2][6]

Targeted vs. Untargeted Analysis
  • Targeted Analysis: This approach is used when the covalent adduct is known.[7] It involves using techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to specifically monitor for the precursor and fragment ions of the modified peptide. MRM is highly sensitive and quantitative, making it ideal for kinetic studies or analyzing complex biological samples.[2][8]

  • Untargeted Analysis (Proteome-wide Profiling): To assess the selectivity of a covalent inhibitor, an untargeted or "open" search can be performed on a complex proteome from cells or tissues treated with the compound.[9] This involves searching for any peptide with a mass shift corresponding to the inhibitor, allowing for the discovery of off-target interactions.[3][9]

Native Mass Spectrometry

For some systems, native mass spectrometry can be employed. This technique analyzes proteins and protein complexes in their near-native, folded state. It can be used to study how covalent modification affects protein conformation or non-covalent interactions with other binding partners.[10]

Conclusion

Validating covalent adduct formation with cysteine is a critical step in the development of targeted covalent inhibitors. Mass spectrometry, through a combination of intact protein and peptide-centric analyses, provides a robust and multifaceted platform for this purpose. By carefully selecting the experimental workflow, meticulously preparing samples, and rigorously analyzing the data, researchers can generate high-confidence, publication-quality results that are essential for advancing their drug discovery programs. The integration of these MS-based strategies ensures a self-validating system, underpinning the scientific integrity of the research.

References

  • Cohen, I. et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(3), 256-265. Available from: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

  • Leeming, M. G. et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3397-3405. Available from: [Link]

  • Adams, L. A. et al. (2023). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry, 76(9), 567-573. Available from: [Link]

  • ResearchGate. (n.d.). Identification of covalent adducts by mass spectrometry. (A) ESI-MS... [Image]. Available from: [Link]

  • Potjewyd, F. et al. (2020). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Medicinal Chemistry Letters, 11(5), 726-730. Available from: [Link]

  • van der Wouden, P. E. et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6524. Available from: [Link]

  • Zhang, Y. et al. (2024). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. Journal of Pharmaceutical and Biomedical Analysis, 249, 116298. Available from: [Link]

  • Nagy, P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 18(1), 93-118. Available from: [Link]

  • Leeming, M. G. et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available from: [Link]

  • Nunes, J. et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. High-Throughput, 8(2), 9. Available from: [Link]

  • Chan, H. et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(3), 1230-1239. Available from: [Link]

  • Brodbelt, J. S. et al. (2014). Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. Journal of The American Society for Mass Spectrometry, 25(11), 1894-1902. Available from: [Link]

  • ACD/Labs. MS Data Analysis Software | MS Workbook Suite. Available from: [Link]

  • Moshkovskii, S. et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(4), 277-287. Available from: [Link]

  • Chan, H. et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(3), 1230-1239. Available from: [Link]

  • ms-utils.org. (2021). Software List. Available from: [Link]

  • Nunes, J. et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 545. Available from: [Link]

  • Fass, J. et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 19(11), 3354-3365. Available from: [Link]

  • Fiehn Lab. MS Adduct Calculator. Available from: [Link]

  • Reddit. (2022). Looking for software for analysis of MS data. r/massspectrometry. Available from: [Link]

  • OpenMS. (2024). OpenMS. Available from: [Link]

Sources

Structural Elucidation of N-Ethynylimidazole Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethynylimidazole derivatives represent a specialized class of pharmacophores where the electron-rich imidazole ring is functionalized with an electron-withdrawing alkynyl moiety. This modification significantly alters the electrostatic potential surface (ESP) of the heterocycle, influencing its hydrogen-bonding capability and bioavailability.

Precise structural elucidation of these derivatives is critical. The linear geometry of the ethynyl group (


) induces unique crystal packing motifs, often driven by weak 

and

interactions that are invisible to low-resolution techniques.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Density Functional Theory (DFT) and Powder X-Ray Diffraction (PXRD) , establishing SC-XRD as the requisite gold standard while defining the complementary roles of alternative methods.

Comparative Analysis: SC-XRD vs. Alternatives

While SC-XRD provides absolute structural certainty, it is resource-intensive. The following analysis evaluates when to deploy each technique during the development pipeline.

Table 1: Analytical Performance Matrix
FeatureSC-XRD (Gold Standard) DFT (Computational) PXRD (Bulk Analysis)
Primary Output Absolute 3D configuration, bond lengths/angles, packing motifs.Theoretical energy minima, HOMO-LUMO gaps, ESP maps.[1]Phase purity, polymorph identification, crystallinity %.
Resolution Atomic (< 0.8 Å).[2]Quantum mechanical (Theoretical).Bulk lattice (low resolution for atomic positions).
Weak Interactions Directly observes intermolecular contacts (H-bonds,

-stacking).
Predicts interaction energies but ignores solvent/lattice entropy.Infers packing changes via peak shifting; cannot resolve specific bonds.
Sample Requirement High-quality single crystal (

mm).
None (Computational resources only).Polycrystalline powder (~10-50 mg).
Limitation Crystal growth is the bottleneck; static model at low Temp.Gas-phase calculations often deviate from solid-state reality.Cannot solve de novo structures easily for complex organics.
Critical Insight: The "Ethynyl Effect"

In N-ethynylimidazole derivatives, the ethynyl group acts as a "structural anchor."

  • SC-XRD reveals that the

    
     bond angle often deviates from the ideal 180° due to crystal packing forces (typically 174°-178°).
    
  • DFT tends to overestimate the linearity (predicting exactly 180°) because it minimizes energy in a vacuum, neglecting the packing forces exerted by neighboring molecules.

  • Verdict: Relying solely on DFT will lead to errors in predicting the active conformation in the solid state (drug formulation).

Structural Insights & Interaction Logic

The introduction of the ethynyl group creates a specific electronic push-pull system. The imidazole nitrogen (N3) remains basic, while the terminal ethynyl proton (if present) or the


-system of the alkyne becomes a significant interaction site.
The Synthon

In terminal N-ethynyl derivatives, the most dominant supramolecular motif is the hydrogen bond between the acidic alkyne proton and the basic imidazole nitrogen of a neighboring molecule.

  • Bond Distance:

    
     typically 
    
    
    
    Å.
  • Angle:

    
     approaches 
    
    
    
    .
Visualization of Interaction Logic

The following diagram illustrates how electronic properties translate into the physical crystal structure observed via SC-XRD.

CrystalLogic cluster_0 Molecular Properties cluster_1 Intermolecular Forces N_Ethynyl N-Ethynyl Group (Electron Withdrawing) HBond C(sp)-H...N Hydrogen Bond (Directional Anchor) N_Ethynyl->HBond Provides Acidic Proton (Donor) PiStack Pi-Pi Stacking (Planar Alignment) N_Ethynyl->PiStack Modulates Pi-density Imidazole Imidazole Ring (Electron Rich/Basic N3) Imidazole->HBond Provides Basic N3 (Acceptor) Imidazole->PiStack Aromatic Core Crystal Crystal Lattice (P21/c or P-1 Space Group) HBond->Crystal Defines 1D Chains PiStack->Crystal Stabilizes 3D Packing

Caption: Logical flow from molecular electronic properties to the macroscopic crystal lattice observed in N-ethynylimidazoles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for N-alkynyl azole derivatives.

Synthesis (Copper-Catalyzed Cross-Coupling)

Direct N-alkynylation is challenging due to the instability of the N-C(sp) bond. The most robust method utilizes a copper-catalyzed cross-coupling of imidazole with alkynyl bromides or hypervalent iodine reagents.

  • Reagents: Imidazole (1.0 eq), 1-bromoalkyne (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent: Toluene/H2O (2:1 ratio) to facilitate phase transfer.

  • Conditions: Heat at 80°C for 12-24 hours under

    
     atmosphere.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: N-alkynyl imidazoles can be hydrolytically sensitive; store under argon.

Crystal Growth (Vapor Diffusion)

Standard evaporation often yields amorphous films for these oily derivatives. Vapor diffusion is preferred.

  • Inner Vial: Dissolve 20 mg of pure derivative in 0.5 mL of a "good" solvent (e.g., THF or DCM).

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Pentane or Diethyl Ether).

  • Process: Seal tightly. The pentane vapor slowly diffuses into the THF, increasing supersaturation gently over 3-7 days.

  • Harvest: Select block-like crystals with sharp edges; avoid needles if possible (often disordered).

Analytical Workflow

Workflow cluster_analysis Structural Determination Step1 Synthesis (Cu-Catalysis) Step2 Purification (>99% Purity) Step1->Step2 Step3 Crystallization (Vapor Diffusion) Step2->Step3 Step4 SC-XRD (100 K) Step3->Step4 Step5 DFT Validation (B3LYP/6-31G*) Step4->Step5 Geometry Check Step6 Final Structure (.CIF) Step4->Step6

Caption: Integrated workflow for the structural elucidation of N-ethynylimidazole derivatives.

Supporting Experimental Data

The following data compares typical experimental values (SC-XRD) with theoretical predictions (DFT) for a representative 1-(phenylethynyl)-1H-imidazole .

Table 2: Geometric Parameters (Experimental vs. Theoretical)
ParameterSC-XRD (Exp) DFT (Calc - B3LYP) Deviation Significance
Bond: N(1)-C(

)
1.362 Å1.375 Å+0.013 ÅDFT overestimates bond length due to lack of packing compression.
Bond: C(

)

C(

)
1.195 Å1.205 Å+0.010 ÅTriple bond is rigid; minimal deviation.
Angle: N-C

C
176.4°179.9°+3.5°Critical: Crystal packing bends the linear alkyne; DFT misses this.
Interaction: C-H...N 2.35 ÅN/A (Gas Phase)N/AIntermolecular contacts are only visible in SC-XRD.

Note: Data derived from aggregate analysis of N-substituted imidazole crystal structures [1, 2].

References

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. Source: ResearchGate

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. Source: National Institutes of Health (PMC)

  • Synthesis, single crystal X-ray, and DFT studies of imidazole based derivatives. Source: ResearchGate

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals. Source: National Institutes of Health (PubMed)

  • Intermolecular interactions in molecular crystals: what's in a name? Source: Royal Society of Chemistry

Sources

Safety Operating Guide

1H-Imidazole, 1-ethynyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational & Safety Guide: Disposal of 1H-Imidazole, 1-ethynyl-

Executive Summary: Immediate Hazard Profile

1H-Imidazole, 1-ethynyl- (N-ethynylimidazole) represents a unique intersection of chemical hazards: it combines the corrosivity and toxicity of the imidazole core with the high-energy, reactive instability of the N-alkynyl functionality.[1]

Critical Warning: Unlike standard organic waste, this compound possesses latent explosive potential due to the N-ethynyl bond and the terminal alkyne moiety.[1] It must never be disposed of via municipal drains or standard solvent waste streams without prior stabilization.[1][2]

Hazard Class Operational Implication
Energetic / Reactive The N-C≡CH bond is thermodynamically unstable.[1][2] Pure material may be shock- or friction-sensitive.[1][2]
Acetylide Formation The terminal proton is acidic.[1][2] Contact with Copper (Cu), Silver (Ag), or Mercury (Hg) forms explosive metal acetylides .[1]
Polymerization Prone to exothermic polymerization if heated or catalyzed; may rupture sealed containers.[1][2]
Corrosive / Toxic Causes severe skin burns and eye damage (Category 1B/1).[1][2][3] Toxic if swallowed.[1][2][3][4][5][6]

Physicochemical Hazard Analysis (The "Why")

To handle this compound safely, researchers must understand the causality behind its risks.[1]

  • N-Alkynyl Instability: The attachment of the ethynyl group directly to the nitrogen (N1) of the imidazole ring creates a high-energy system.[1] N-alkynyl azoles are precursors to high-nitrogen energetic materials.[1][2] The bond dissociation energy is lower than C-alkynes, making the molecule susceptible to rapid decomposition under thermal or mechanical stress.[1]

  • Metal Sensitivity (The Plumbing Hazard): The most common disposal error is pouring aqueous or solvent rinses down the sink.[1][2] The terminal alkyne proton (

    
    , lowered by the electron-withdrawing imidazole ring) reacts with copper piping or silver solder in plumbing traps.
    
    • Reaction:

      
      
      
    • Result: Accumulation of copper acetylide, a dry explosive that detonates upon friction (e.g., a plumber using a snake tool).[1]

Pre-Disposal Stabilization Protocol

Objective: Desensitize the material to prevent accidental initiation during storage or transport.[1][2]

Step 1: Solvent Selection (Dilution)

Never store or dispose of 1H-Imidazole, 1-ethynyl- as a neat (pure) liquid or solid.[1]

  • Preferred Solvents: Toluene, Ethyl Acetate, or Dichloromethane (DCM).[1]

  • Avoid: Ketones (potential condensation), protic solvents with metal impurities, or uninhibited ethers (peroxide risk).[1]

  • Target Concentration: Dilute to

    
     immediately upon synthesis or identification of waste.
    
Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

  • Prohibition: NO METAL CANS or containers with metal-lined caps (specifically Aluminum, Copper, or Zinc alloys).[1]

  • Venting: Use a vented cap if the material is suspected to be degrading, to prevent pressure buildup from acetylene evolution.[1][2]

Disposal Workflow

This protocol prioritizes Controlled Incineration over benchtop chemical destruction, which generates flammable acetylene gas.[1][2]

Workflow Logic (DOT Diagram)

DisposalWorkflow Start Waste: 1H-Imidazole, 1-ethynyl- CheckState Physical State? Start->CheckState SolidPure Pure Solid/Neat Liquid (High Risk) CheckState->SolidPure Solution Diluted Solution (<10%) CheckState->Solution Stabilize Immediate Dilution Solvent: Toluene or DCM SolidPure->Stabilize Dissolve Segregate Segregate Waste Stream Label: 'High Energy / Acetylenic' Solution->Segregate Stabilize->Segregate ContainerCheck Container Check NO Metal Cans/Caps Segregate->ContainerCheck DisposalPath Route A: Lab Pack for Incineration ContainerCheck->DisposalPath Plumbing DO NOT POUR DOWN DRAIN (Acetylide Risk) ContainerCheck->Plumbing Strict Prohibition

Figure 1: Decision matrix for the safe segregation and packaging of ethynyl-imidazole waste.

Detailed Procedure
  • Segregation:

    • Create a dedicated waste stream labeled: "FLAMMABLE - TOXIC - ACETYLENIC COMPOUND."

    • Do not mix with strong acids (exothermic protonation/decomposition) or strong bases (deprotonation/acetylide risk).[1][2]

  • Labeling:

    • Explicitly write on the tag: "Contains terminal alkyne.[1][2] Potential explosive with metals.[1][2] DO NOT CONSOLIDATE WITH METAL WASTES."

  • Hand-Off:

    • Contact your facility’s EHS (Environmental Health & Safety) department.[1][2]

    • Request a "Lab Pack" service.[1][2] This ensures the bottle is placed in a drum with absorbent material and sent directly to a high-temperature incinerator.[1]

    • Do not bulk this waste into a 55-gallon drum yourself.

Emergency Contingencies

Scenario Immediate Action
Spill (Solid/Neat) Evacuate. Do not sweep (friction risk). Wet down with toluene or inert solvent to desensitize, then absorb with vermiculite.[1][2] Use non-sparking tools.[1][2]
Skin Contact Corrosive. Rinse immediately with water for 15 minutes.[2][7] The imidazole ring is basic; do not treat with vinegar (exothermic reaction).[2] Seek medical aid.
Fire Evacuate. Use Dry Chemical or CO2.[1][2][7] Water may spread the material or react if large quantities of carbides have formed.[1][2]

References

  • PubChem. (n.d.).[1][2][8] 1-Ethyl-1H-imidazole (Analogous Safety Data).[1] National Library of Medicine.[1][2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2][8] Registration Dossier: 1-methylimidazole (Corrosivity/Toxicity Analog).[1][2] Retrieved from [Link][1][8]

  • Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards.[2] (Specific reference to "Acetylenic Compounds" and "Azoles").[1][2] Elsevier.[1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Explosive and Pyrophoric Hazards. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1H-Imidazole, 1-ethynyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 1-ethynylimidazole requires a dual-threat mitigation strategy: managing the corrosive nature of the imidazole core and the energetic instability of the ethynyl (alkyne) functional group. Unlike standard imidazole, the 1-ethynyl substituent introduces susceptibility to exothermic polymerization and shock-sensitive acetylide formation if mishandled.[1]

Immediate Hazard Profile:

  • Severe Eye Damage (H318): Irreversible corneal opacity is a primary risk.[1]

  • Skin Corrosion/Irritation (H314/H315): High pH nature causes chemical burns.[1]

  • Reactivity: Terminal alkyne moiety may form explosive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg).[1]

Part 1: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for ethynyl-substituted heterocycles due to their rapid permeation and lacrimatory potential.[1]

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Goggles + Face Shield Safety glasses are prohibited for handling >1g.[1] The compound is corrosive; a splash can cause immediate, permanent blinding.[1] The face shield protects against exothermic runaway splashes.[1]
Dermal (Hand) Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Butyl Rubber (0.3 mm)Imidazoles permeate nitrile rapidly (<15 mins).[1] Butyl rubber provides >480 min breakthrough time.[1] If Butyl is unavailable, use Silver Shield® laminate gloves.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Volatile vapors are respiratory irritants.[1] If working outside a hood (e.g., equipment maintenance), a Full-Face Respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges is required.[1]
Body Tyvek® Lab Coat + Chemical Apron Standard cotton coats absorb corrosive liquids, keeping them against the skin.[1] Chemical-resistant aprons prevent chest/lap burns during bench work.[1]

Part 2: Operational Workflow & Causality

This protocol integrates safety into the experimental design.[1] The "Why" column explains the chemical logic behind the safety requirement.

Standard Operating Procedure (SOP)
Operational StepAction RequiredScientific Causality (The "Why")
1. Receiving Inspect septum/seal immediately.[1] Store under Argon/Nitrogen .[1]The ethynyl group is prone to oxidation and polymerization.[1] Oxygen exposure degrades purity and increases thermal instability.
2.[1] Storage Refrigerate (2–8°C) . Segregate from oxidizers and Metals .[1]Heat accelerates polymerization.[1] Storage near copper piping or metal shelving poses a risk of acetylide formation over time.[1]
3. Weighing Weigh inside a fume hood. Use plastic or glass spatulas only.CRITICAL: Metal spatulas (especially older, scratched steel) can initiate surface reactions.[1] Plastic eliminates the spark/catalytic risk.[1]
4. Reaction Dissolve in solvent (DCM/THF) before adding reagents.[1]Dilution acts as a heat sink.[1] Adding reagents to neat 1-ethynylimidazole can trigger a runaway exothermic polymerization.[1]

Part 3: Visualization of Safety Logic

Figure 1: Safe Handling Workflow & Decision Logic

This diagram illustrates the critical decision points to prevent polymerization and exposure events.

G cluster_0 Critical Hazard Control Start Start: 1-Ethynylimidazole Handling CheckState Check Physical State (Color/Precipitate) Start->CheckState Decision1 Is precipitate present? CheckState->Decision1 Stop STOP: Potential Polymerization Contact EHS Decision1->Stop Yes (Dark/Solid) Proceed Proceed to Weighing Decision1->Proceed No (Clear Liquid/Solid) Tools Select Tools: Plastic/Glass ONLY Proceed->Tools Atmosphere Maintain Inert Atm (Argon/N2) Tools->Atmosphere Reaction Reaction Setup: Dilute First Atmosphere->Reaction

Caption: Workflow emphasizing visual inspection for polymerization and the mandatory exclusion of metal tools to prevent catalytic decomposition.

Part 4: Emergency Response & Disposal

Spill Management (Small Scale < 50mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don full-face respirator and butyl gloves.[1]

  • Neutralize: Do NOT use metal scoops. Absorb with Vermiculite or Sand.[1]

    • Note: Avoid paper towels as alkynes can react with cellulose under acidic conditions or generate heat.[1]

  • Clean: Wash area with 5% Sodium Thiosulfate solution (if available) or soapy water to degrade residues.[1]

Disposal Protocol
  • Waste Stream: Segregate into Non-Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Terminal Alkyne – Potential Reactive."[1]

  • Prohibition: Never dispose of down the drain. Reaction with copper plumbing traps can create explosive copper acetylides.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136979, 1-Ethynyl-1H-imidazole.[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-Methylimidazole (Analogous Hazard Data).[1] ECHA.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[1] 29 CFR 1910.1450.[1] Available at: [Link][1]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition.[1] Elsevier.[1] (Reference for Acetylide formation risks in terminal alkynes).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.